6-bromo-1H-indole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZHNWFLHSANSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544009 | |
| Record name | 6-Bromo-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105191-12-6 | |
| Record name | 6-Bromo-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-indole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, reactivity, and safety considerations for 6-bromo-1H-indole-2-carbaldehyde. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.
Core Chemical Properties and Identifiers
This compound is a halogenated heterocyclic compound featuring an indole scaffold, which is a common motif in biologically active molecules. Its structure consists of an indole ring system substituted with a bromine atom at the 6-position and a formyl (aldehyde) group at the 2-position.
Quantitative Data Summary
The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Bromo-1H-indole-2-carboxaldehyde | [1][2] |
| CAS Number | 105191-12-6 | [1][2] |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | 224.05 g/mol | [1] |
| Monoisotopic Mass | 222.96328 Da | [1] |
| Physical Form | Solid | [3] |
| InChIKey | IGZHNWFLHSANSN-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC2=C(C=C1Br)NC(=C2)C=O | [1] |
| Purity (Typical) | >95% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C; Store long-term in a cool, dry place | [4] |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the indole nucleus, the aldehyde functional group, and the bromine substituent. These features make it a versatile intermediate for the synthesis of more complex molecules.
Reactivity Profile
-
Aldehyde Group Reactivity : The formyl group at the C2 position is susceptible to nucleophilic attack. It readily undergoes condensation reactions with amines and other nucleophiles to form imines (Schiff bases), which can be further reduced or elaborated.[6] It is also a handle for C-C bond-forming reactions and can be oxidized to a carboxylic acid or reduced to an alcohol.
-
Indole Ring Reactivity : The indole core can participate in various substitution reactions. The bromine atom at the C6 position can be displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity.
-
Building Block Potential : This compound serves as a valuable building block in multicomponent reactions, enabling the efficient construction of diverse heterocyclic scaffolds.[6]
The diagram below illustrates the general reactivity pathways available to indole aldehydes.
References
- 1. This compound | C9H6BrNO | CID 13567958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 105191-12-6 | 6-Bromo-1H-indole-2-carboxaldehyde [synthonix.com]
- 3. 105191-12-6 this compound AKSci X8741 [aksci.com]
- 4. 105191-12-6|this compound|BLD Pharm [bldpharm.com]
- 5. 6-溴吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
An In-Depth Technical Guide to 6-bromo-1H-indole-2-carbaldehyde (CAS: 105191-12-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-indole-2-carbaldehyde is a halogenated indole derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of a bromine atom and an aldehyde functional group at strategic positions on the indole ring allows for diverse chemical modifications, making it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 105191-12-6 | [1] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Bromo-1H-indole-2-carboxaldehyde | [1] |
| Appearance | Solid (form may vary) | |
| Melting Point | Not explicitly reported for this isomer. The related isomer, 6-bromo-1H-indole-3-carbaldehyde, has a melting point of 202-206 °C. | |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | |
| SMILES | C1=CC2=C(C=C1Br)NC(=C2)C=O | [1] |
| InChI | InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
Based on the analysis of the isomeric 6-bromoindol-3-yl moiety, the following proton chemical shifts (in DMSO-d₆) can be anticipated for the aromatic region of this compound. The aldehyde proton is expected to appear as a singlet further downfield.
| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |
| H-2 | Singlet (aldehyde) | s |
| H-3 | ~7.0-7.5 | s |
| H-4 | ~8.1 | d |
| H-5 | ~7.4 | dd |
| H-7 | ~7.7 | d |
| NH | Broad singlet | br s |
Note: These are predicted values and may differ from experimental results.
Synthesis
The primary synthetic route to this compound is the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.
Vilsmeier-Haack Reaction: General Workflow
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich indole ring to introduce a formyl group.
References
An In-depth Technical Guide to 6-bromo-1H-indole-2-carbaldehyde: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-indole-2-carbaldehyde is a halogenated indole derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive aldehyde group at the 2-position and a bromine atom on the benzene ring, makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a particular focus on its role as a precursor to potent kinase and HIV-1 integrase inhibitors.
Molecular Structure and Properties
The structural and physicochemical properties of this compound are fundamental to its reactivity and its utility as a synthetic building block.
Physicochemical and Structural Data
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 105191-12-6 | [1][2] |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.06 g/mol | |
| Appearance | Solid | [2] |
| InChI | InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | [1] |
| SMILES | C1=CC2=C(C=C1Br)NC(=C2)C=O | [1][2] |
Spectral Data
| Spectroscopic Technique | Data for 6-bromo-1H-indole-3-carbaldehyde |
| ¹H NMR | δ 12.20 (s, 1H, NH), 9.91 (s, 1H, CHO), 8.31 (d, J=3.0 Hz, 1H, H-2), 8.00 (d, J=9.0 Hz, 1H, H-4), 7.69 (d, J=2.0 Hz, 1H, H-7), 7.34 (dd, J=8.0, 2.0 Hz, 1H, H-5) |
| ¹³C NMR | Data not available in the search results. |
| IR (KBr, cm⁻¹) | Data not available in the search results for the 2-carbaldehyde. For the related 6-bromo-1H-indole, characteristic peaks are observed.[3] |
| Mass Spectrometry | Data not available in the search results. |
Synthesis and Characterization
The primary method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an indole nucleus.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-bromo-1H-indole
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles.
Materials:
-
6-bromo-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-bromo-1H-indole (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis of this compound.
Applications in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key starting material for the synthesis of various therapeutic agents.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indole nucleus is a common feature in many kinase inhibitors. This compound can be elaborated through various chemical transformations to generate compounds that target the ATP-binding site of specific kinases, thereby inhibiting their activity and downstream signaling.
Caption: Inhibition of a kinase cascade by an indole-based inhibitor.
HIV-1 Integrase Inhibitors
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. Derivatives of this compound have been investigated as potential HIV-1 integrase inhibitors. These compounds are designed to chelate the essential metal ions in the active site of the enzyme, thereby blocking its function.
Caption: Inhibition of HIV-1 integrase strand transfer by an indole derivative.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries. The demonstrated potential of its derivatives as kinase and HIV-1 integrase inhibitors underscores its importance in modern drug discovery and highlights the continued relevance of the indole scaffold in medicinal chemistry. Further exploration of the chemical space around this molecule is likely to yield new and improved drug candidates for a variety of diseases.
References
Synthesis of 6-bromo-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a modern and efficient method for the synthesis of 6-bromo-1H-indole-2-carbaldehyde from 6-bromoindole. The targeted C2 formylation of the indole nucleus, a traditionally challenging transformation due to the inherent reactivity of the C3 position, is addressed through a boron-catalyzed approach. This guide provides a comprehensive overview of the methodology, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Overview of Synthetic Strategy
The direct formylation of indoles typically occurs at the C3 position, which is the most nucleophilic site. To achieve formylation at the less reactive C2 position, a specialized synthetic strategy is required. The Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic rings, generally yields the C3-formylated product with indoles.
This guide focuses on a boron-catalyzed formylation reaction that has been demonstrated to be effective for the synthesis of indole-2-carbaldehydes. This method utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst and trimethyl orthoformate (TMOF) as the formylating agent. This approach offers a practical and efficient route to the desired C2-substituted indole derivative. For halogenated indoles, such as 6-bromoindole, an increased amount of the formylating agent is crucial for a successful reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 6-bromoindole via boron-catalyzed formylation.
| Parameter | Value | Notes |
| Starting Material | 6-Bromoindole | |
| Key Reagents | Boron trifluoride diethyl etherate (BF₃·OEt₂), Trimethyl orthoformate (TMOF) | |
| Stoichiometry of TMOF | 10 equivalents | Essential for smooth reaction with halogenated indoles. |
| Catalyst Loading | 1 equivalent of BF₃·OEt₂ | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | Approximately 5-15 minutes | The reaction is typically rapid. |
| Reported Yield | Good to Excellent | While a specific yield for this compound is not explicitly reported, similar C2 formylations of indoles using this method achieve high yields. |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on the boron-catalyzed formylation method.
Materials:
-
6-Bromoindole
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-bromoindole (1.0 equivalent).
-
Addition of Reagents: Add trimethyl orthoformate (TMOF, 10.0 equivalents) to the flask. Stir the mixture at room temperature until the 6-bromoindole is fully dissolved.
-
Catalyst Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 equivalent) dropwise to the stirred solution. Caution: The addition of BF₃·OEt₂ can be exothermic.
-
Reaction Monitoring: After the addition of the catalyst, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Quenching: Once the reaction is complete (typically within 15 minutes), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring until the gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Reaction Workflow Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Spectroscopic and Synthetic Profile of 6-bromo-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 6-bromo-1H-indole-2-carbaldehyde (CAS No. 105191-12-6), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide combines known properties with predicted spectroscopic characteristics based on analogous compounds and established chemical principles. Detailed experimental protocols for its synthesis and characterization are also proposed based on well-documented methodologies for similar indole derivatives.
Chemical and Physical Properties
This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 105191-12-6 | PubChem[1] |
| Molecular Formula | C₉H₆BrNO | PubChem[1] |
| Molecular Weight | 224.05 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C1=CC2=C(C=C1Br)NC(=C2)C=O | PubChem[1] |
| InChIKey | IGZHNWFLHSANSN-UHFFFAOYSA-N | PubChem[1] |
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals. The chemical shifts are estimated based on data from similar indole structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-1 (NH) | ~12.0 | br s | - | Broad singlet, typical for indole N-H proton. |
| H-3 | ~7.5 | s | - | Singlet, characteristic of the proton at the 3-position of an indole-2-carbaldehyde. |
| Aldehyde CHO | ~9.8 | s | - | Singlet for the aldehyde proton. |
| H-4 | ~7.8 | d | ~8.5 | Doublet, ortho-coupling with H-5. |
| H-5 | ~7.3 | dd | ~8.5, ~1.8 | Doublet of doublets, ortho-coupling with H-4 and meta-coupling with H-7. |
| H-7 | ~7.9 | d | ~1.8 | Doublet, meta-coupling with H-5. |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show nine distinct signals corresponding to the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~140 | Carbon bearing the aldehyde group. |
| C-3 | ~120 | |
| C-3a | ~129 | |
| C-4 | ~123 | |
| C-5 | ~125 | |
| C-6 | ~118 | Carbon attached to bromine. |
| C-7 | ~115 | |
| C-7a | ~138 | |
| Aldehyde C=O | ~182 | Carbonyl carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200-3400 | Medium, broad |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aldehyde C-H stretch | 2720-2820 | Medium, sharp |
| C=O stretch (aldehyde) | 1670-1690 | Strong |
| C=C stretch (aromatic) | 1580-1620 | Medium to strong |
| C-Br stretch | 500-600 | Medium |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 223/225 | Molecular ion with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1). |
| [M-H]⁺ | 222/224 | Loss of a hydrogen atom. |
| [M-CHO]⁺ | 194/196 | Loss of the formyl group. |
Proposed Experimental Protocols
The following protocols describe a plausible synthetic route to this compound and the standard procedures for acquiring the spectroscopic data.
Synthesis of this compound
A common method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction on the corresponding indole.
Materials:
-
6-bromo-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-bromo-1H-indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer.
-
The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
The spectrum should be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
For EI, the sample is typically introduced via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow and Relationships
The general workflow for the synthesis and characterization of this compound can be visualized as follows:
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-Depth Technical Guide to the 1H NMR Spectrum of 6-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-bromo-1H-indole-2-carbaldehyde. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a predicted ¹H NMR data set based on the known spectrum of the parent compound, indole-2-carbaldehyde, and established substituent effects of bromine on the indole ring. This guide also includes a comprehensive experimental protocol for acquiring such a spectrum and a visualization of the molecular structure.
Predicted ¹H NMR Data
The introduction of a bromine atom at the C6 position of the indole ring is expected to deshield the adjacent protons (H5 and H7) and, to a lesser extent, other protons in the benzenoid ring due to its electron-withdrawing inductive effect. The predicted ¹H NMR spectral data for this compound, assuming a deuterated chloroform (CDCl₃) solvent and a 400 MHz spectrometer, are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | ~9.70 | br s | - |
| H2 (Aldehyde) | ~9.85 | s | - |
| H3 | ~7.30 | s | - |
| H4 | ~7.65 | d | ~8.4 |
| H5 | ~7.40 | dd | ~8.4, ~1.6 |
| H7 | ~7.80 | d | ~1.6 |
Note: These are predicted values and may differ slightly from experimental results. The broadness of the N-H signal can vary depending on the solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
2. NMR Data Acquisition:
The following parameters are typical for a 400 MHz NMR spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration to achieve an adequate signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): Typically 3-4 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses to allow for full relaxation of the protons.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, is generally sufficient for indole derivatives.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of approximately 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal and assign them to the respective protons in the molecule.
Molecular Structure and Proton Numbering
To aid in the interpretation of the ¹H NMR data, the chemical structure of this compound with the standard proton numbering is provided below.
13C NMR Analysis of 6-bromo-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-bromo-1H-indole-2-carbaldehyde. This document outlines the expected chemical shifts, provides a standardized experimental protocol for data acquisition, and discusses the influence of substituents on the indole scaffold. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and drug development.
Predicted 13C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | ~183 | The carbaldehyde carbon is characteristically deshielded and appears significantly downfield. For the parent indole-2-carbaldehyde, this peak is observed at 182.89 ppm.[1] |
| C2 | ~137 | The presence of the electron-withdrawing carbaldehyde group at this position leads to a downfield shift. |
| C3 | ~115 | This carbon is typically observed in the upfield region of the aromatic carbons in indoles. |
| C3a | ~138 | As a bridgehead carbon, it is expected to be in the downfield aromatic region. |
| C4 | ~123 | The chemical shift is influenced by the proximity to the fused benzene ring. |
| C5 | ~125 | Expected to be in the typical aromatic region, with a slight downfield shift due to the distant bromine. |
| C6 | ~116 | The direct attachment of the electronegative bromine atom causes a significant upfield shift due to the heavy atom effect, while also influencing the electronic environment. |
| C7 | ~114 | The position ortho to the bromine atom will experience some shielding. |
| C7a | ~128 | As a bridgehead carbon adjacent to the nitrogen, it is expected to be in the downfield aromatic region. |
Experimental Protocol
The following is a general protocol for acquiring a high-quality 13C NMR spectrum of this compound.
2.1. Sample Preparation
-
Weigh approximately 15-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
-
Solvent: CDCl3 or DMSO-d6.
-
Temperature: Standard room temperature (e.g., 298 K).
-
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 or similar).
-
Frequency: Corresponding 13C frequency for the spectrometer (e.g., 100 MHz for a 400 MHz 1H instrument).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, typically ranging from a few hundred to several thousand scans depending on the sample concentration.
-
Structural and Substituent Effects
The chemical shifts in the 13C NMR spectrum of this compound are primarily dictated by the electronic environment of each carbon atom. The indole ring is an aromatic system, and its carbons typically resonate between 100 and 140 ppm. The introduction of the bromo and carbaldehyde substituents significantly perturbs this electronic environment.
-
Carbaldehyde Group (-CHO): The electron-withdrawing carbonyl group at the C2 position causes a significant downfield shift for the C2 carbon and the carbonyl carbon itself (~183 ppm). It also influences the chemical shifts of other carbons in the pyrrole ring.
-
Bromine Atom (-Br): The bromine atom at the C6 position has two main effects. Its electronegativity withdraws electron density from the attached C6 carbon, which would typically cause a downfield shift. However, the "heavy atom effect" of bromine introduces significant shielding, causing the C6 carbon to shift upfield. The bromine also influences the chemical shifts of the adjacent C5 and C7 carbons through inductive and resonance effects.
Visualization of Molecular Structure and Carbon Numbering
The following diagram illustrates the molecular structure of this compound with the standard IUPAC numbering for the indole ring system.
Caption: Molecular structure and atom numbering of this compound.
References
Mass Spectrometry of 6-bromo-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 6-bromo-1H-indole-2-carbaldehyde, a compound of interest in medicinal chemistry and materials science. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and a logical workflow for its characterization.
Predicted Mass Spectrum and Fragmentation
While a publicly available experimental mass spectrum for this compound is not readily accessible, a predicted spectrum can be deduced based on the known fragmentation patterns of indole derivatives and aromatic aldehydes. The molecular formula of this compound is C₉H₆BrNO, with a monoisotopic mass of 222.9633 Da.[1] The presence of bromine is a key feature, as it will produce a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, owing to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
The primary fragmentation pathways under electron ionization (EI) are expected to involve the loss of the formyl radical (-CHO), a hydrogen atom, and subsequent cleavages of the indole ring.
Predicted Quantitative Data
The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed origin.
| Predicted Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Neutral Loss |
| [M]⁺ | 223 | 225 | - |
| [M-H]⁺ | 222 | 224 | H |
| [M-CHO]⁺ | 194 | 196 | CHO |
| [M-H-CO]⁺ | 194 | 196 | H, CO |
| [C₇H₄Br]⁺ | 171 | 173 | C₂H₂N |
| [C₆H₃]⁺ | 75 | 75 | C₃H₃BrN |
Experimental Protocols
To acquire a mass spectrum of this compound, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.
-
For GC-MS and LC-MS:
-
Weigh approximately 1 mg of solid this compound.
-
Dissolve the sample in a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to a concentration of 1 mg/mL.[2][3]
-
For LC-MS, further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[2]
-
If any particulate matter is visible, filter the final solution through a 0.2 µm syringe filter before injection to prevent instrument contamination.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for volatile and thermally stable compounds.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-300.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is suitable for less volatile compounds or when coupled with chromatographic separation of mixtures.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 50-300.
-
Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Workflow
The logical workflow for the mass spectrometric analysis is depicted below.
Caption: General workflow for mass spectrometry analysis.
References
An In-depth Technical Guide to 6-bromo-1H-indole-2-carbaldehyde: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 6-bromo-1H-indole-2-carbaldehyde. This halogenated indole derivative is a valuable building block in synthetic organic chemistry, with potential applications in medicinal chemistry and drug discovery. This document summarizes its known characteristics, provides detailed experimental protocols, and explores its potential interactions with biological signaling pathways based on the activities of structurally related compounds.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 224.06 g/mol | --INVALID-LINK-- |
| CAS Number | 105191-12-6 | --INVALID-LINK-- |
| Appearance | Likely a solid | General knowledge of similar compounds |
| Melting Point | Not available (Parent compound, Indole-2-carbaldehyde: 138-142 °C; Isomer, 6-Bromoindole-3-carboxaldehyde: 202-206 °C) | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide; limited solubility in water. | Based on data for 2-bromo-1H-indole-3-carbaldehyde[1] |
| Purity (typical) | >97% | --INVALID-LINK-- |
Spectral Data
Detailed experimental spectral data for this compound is not widely published. However, based on the known spectra of related indole derivatives, the following characteristic peaks can be anticipated.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the aldehyde proton. The aldehyde proton (CHO) typically appears as a singlet in the downfield region (around 9-10 ppm). The protons on the aromatic ring will exhibit splitting patterns influenced by the bromine substituent and the aldehyde group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 180-200 ppm. The carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm), with the carbon bearing the bromine atom showing a characteristic shift.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1670-1700 cm⁻¹. The N-H stretching vibration of the indole ring is expected in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 224 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) will be observed.
Experimental Protocols
Synthesis of this compound
A common and effective method for the formylation of electron-rich aromatic compounds like indoles is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Detailed Protocol (Hypothetical, based on Vilsmeier-Haack reaction on indoles):
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Reaction with 6-bromoindole: Dissolve 6-bromoindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: Workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While there is no direct evidence in the current literature detailing the specific biological activities or signaling pathway interactions of this compound, the broader class of bromoindole derivatives has shown significant promise in various therapeutic areas. Research on structurally similar compounds suggests that this compound could be a candidate for investigation in the following areas:
-
Anticancer Activity: Many bromoindole derivatives exhibit cytotoxic effects against various cancer cell lines.[1][2] The mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways.[2]
-
Antimicrobial Activity: Bromoindoles have also been investigated for their antibacterial and antifungal properties.[3]
-
Anti-inflammatory Activity: Certain bromoindole derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of pathways like the nuclear factor kappa B (NF-κB) signaling cascade.[4]
Logical Relationship Diagram: Potential Biological Activities
Caption: Potential biological activities and signaling pathways for investigation.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[5][6]
Conclusion
This compound is a halogenated indole derivative with significant potential as a versatile intermediate in organic synthesis. While comprehensive experimental data on its physical and spectral properties are still emerging, its structural similarity to other biologically active bromoindoles suggests it may be a valuable scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and materials science.
References
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 6-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-indole-2-carbaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a bromine atom at the 6-position and a formyl group at the 2-position provides two orthogonal sites for chemical modification. The aldehyde functionality, in particular, serves as a key handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing key reactions, experimental protocols, and quantitative data.
Core Reactivity of the Aldehyde Group
The aldehyde group at the C2 position of the indole ring is susceptible to a range of nucleophilic addition and condensation reactions. Its reactivity is influenced by the electron-donating nature of the indole nitrogen and the electron-withdrawing effect of the bromine atom on the benzene ring. This electronic balance dictates its behavior in various chemical transformations.
Key Reactions and Experimental Protocols
This section details common reactions involving the aldehyde group of this compound, providing both general mechanisms and specific experimental protocols where available in the literature.
Condensation Reactions
The aldehyde group readily undergoes condensation with active methylene compounds in reactions such as the Knoevenagel condensation. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex derivatives.
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. This reaction is a powerful tool for creating α,β-unsaturated systems.[1] While a specific example for this compound is not extensively documented in readily available literature, a general protocol for a related indole-2-acetonitrile derivative provides a strong foundational method.[2]
General Reaction Scheme:
Caption: General scheme of a Knoevenagel condensation reaction.
Illustrative Experimental Protocol (Adapted from related reactions): [2]
To a solution of this compound (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL), a catalytic amount of piperidine (0.1 mmol) is added. The reaction mixture is stirred at room temperature for 2-4 hours, during which the product typically precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the corresponding 2-((6-bromo-1H-indol-2-yl)methylene)malononitrile.
Expected Product Characterization:
While specific data for this exact product is scarce, analogous compounds show characteristic spectroscopic signals. The ¹H NMR spectrum would be expected to show a singlet for the vinyl proton in the range of δ 7.5-8.5 ppm. The IR spectrum would display a strong nitrile absorption around 2220 cm⁻¹.
Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[1][3] This reaction is particularly useful for creating specific double bond geometries. A domino Wittig/intramolecular Diels-Alder reaction has been reported for indole-2-carboxaldehyde, demonstrating the utility of the aldehyde group in complex transformations.[4]
General Reaction Scheme:
Caption: General scheme of a Wittig reaction.
Illustrative Experimental Protocol:
To a suspension of a suitable phosphonium salt (1.1 mmol) in dry THF (10 mL) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium is added dropwise to generate the ylide. After stirring for 30 minutes, a solution of this compound (1.0 mmol) in dry THF (5 mL) is added. The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the desired alkene.
Reduction to Alcohol
The aldehyde group can be readily reduced to the corresponding primary alcohol, (6-bromo-1H-indol-2-yl)methanol, using common reducing agents. This transformation is a key step in the synthesis of various indole derivatives.
General Reaction Scheme:
Caption: Reduction of the aldehyde to a primary alcohol.
Experimental Protocol:
To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.5 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (6-bromo-1H-indol-2-yl)methanol, which can be further purified by recrystallization or column chromatography.
Quantitative Data for (6-bromo-1H-indol-2-yl)methanol:
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
Oxidation to Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid, 6-bromo-1H-indole-2-carboxylic acid, using various oxidizing agents. This carboxylic acid derivative serves as a valuable building block for the synthesis of amides and esters.[5][6]
General Reaction Scheme:
Caption: Oxidation of the aldehyde to a carboxylic acid.
Illustrative Experimental Protocol:
A solution of this compound (1.0 mmol) in acetone (20 mL) is treated with a solution of potassium permanganate (1.2 mmol) in water (5 mL) at room temperature. The mixture is stirred for 2-4 hours. The reaction is quenched by the addition of a saturated solution of sodium sulfite. The mixture is then acidified with dilute HCl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield 6-bromo-1H-indole-2-carboxylic acid.
Reductive Amination
Reductive amination provides a direct route to synthesize amines from aldehydes. The aldehyde first reacts with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7][8] This reaction is highly valuable in drug discovery for introducing amine functionalities.
General Reaction Scheme:
Caption: General scheme for reductive amination.
Illustrative Experimental Protocol: [9]
To a solution of this compound (1.0 mmol) and a primary or secondary amine (1.2 mmol) in methanol (10 mL), a few drops of acetic acid are added. The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 mmol) is then added portion-wise, and the reaction is stirred for an additional 12-24 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.
Cross-Coupling Reactions at the Bromine Position
While the focus of this guide is the reactivity of the aldehyde group, it is important to note that the bromine atom at the 6-position allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[10][11][12][13] These reactions can be performed on the aldehyde itself or on its derivatives, offering a powerful strategy for further functionalization of the indole core.
Illustrative Workflow: Sequential Aldehyde Reaction and Cross-Coupling
Caption: A workflow for sequential modification of the aldehyde and bromo groups.
Conclusion
The aldehyde group in this compound is a reactive and versatile functional group that enables a wide range of chemical transformations. From condensation and olefination reactions to reduction, oxidation, and reductive amination, this aldehyde provides a gateway to a diverse array of functionalized indole derivatives. The ability to combine these transformations with cross-coupling reactions at the bromine position further enhances the synthetic utility of this molecule, making it a valuable building block for the development of novel pharmaceuticals and functional materials. This guide serves as a foundational resource for researchers looking to exploit the rich chemistry of this compound in their scientific endeavors.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (6-Bromo-1H-indol-2-yl)methanamine | CAS#:1522059-20-6 | Chemsrc [chemsrc.com]
- 4. Solved In the following reaction, an indole—specifically, | Chegg.com [chegg.com]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Bromine Atom: A Linchpin in the Reactivity of 6-bromo-1H-indole-2-carbaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of a bromine atom at the 6-position of the 1H-indole-2-carbaldehyde scaffold profoundly influences its chemical reactivity, transforming it into a versatile building block for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive analysis of the multifaceted role of the bromine atom, detailing its electronic and steric effects, and its utility as a synthetic handle in a variety of palladium-catalyzed cross-coupling reactions.
Electronic and Steric Influence of the Bromine Substituent
The bromine atom at the C6-position of the indole ring exerts a significant, dual electronic effect. As a halogen, it is more electronegative than carbon, leading to an inductive electron-withdrawing effect (-I). This effect deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. However, through resonance, the lone pairs of electrons on the bromine atom can be donated to the aromatic system (+M effect), which can influence the regioselectivity of certain reactions.
The presence of the bromine atom also introduces steric bulk at the 6-position, which can direct the approach of incoming reagents and influence the conformational preferences of the molecule. This steric hindrance can be a critical factor in controlling the regioselectivity of functionalization on the indole core.
Synthesis of 6-bromo-1H-indole-2-carbaldehyde
The primary route to this compound involves the Vilsmeier-Haack formylation of 6-bromo-1H-indole. This reaction introduces the carbaldehyde group at the electron-rich C2-position of the indole ring.
Synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-bromo-1H-indole
-
Reagents: 6-bromo-1H-indole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium acetate, water, ethyl acetate.
-
Procedure: To a solution of 6-bromo-1H-indole in DMF, POCl₃ is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time. After completion of the reaction, the mixture is poured into a solution of sodium acetate in water and stirred. The product is then extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
The Bromine Atom as a Versatile Handle in Cross-Coupling Reactions
The carbon-bromine bond at the C6-position is a key functional group that enables a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the indole scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between the 6-position of the indole and various aryl or vinyl boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and vinyl-substituted indole derivatives.
Suzuki-Miyaura Coupling Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reagents: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane/water, toluene).
-
Procedure: A mixture of this compound, the arylboronic acid, palladium catalyst, and base in the chosen solvent is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 92 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 78 |
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form 6-alkenyl-1H-indole-2-carbaldehydes. This reaction is a powerful method for introducing vinyl groups, which can be further functionalized.
Heck Reaction Catalytic Cycle.
Experimental Protocol: Heck Reaction of this compound
-
Reagents: this compound, alkene (e.g., styrene, butyl acrylate), palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., P(o-tolyl)₃), base (e.g., Et₃N), solvent (e.g., DMF, acetonitrile).
-
Procedure: A mixture of this compound, the alkene, palladium catalyst, phosphine ligand, and base in the chosen solvent is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
| Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 75 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 88 |
| Cyclohexene | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 65 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 6-position of the indole and a primary or secondary amine. This reaction is a key method for synthesizing 6-amino-1H-indole-2-carbaldehyde derivatives, which are important precursors in medicinal chemistry.
Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reagents: this compound, amine (e.g., morpholine, aniline), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos, BINAP), base (e.g., NaOtBu, Cs₂CO₃), solvent (e.g., toluene, dioxane).
-
Procedure: In a glovebox or under an inert atmosphere, the palladium catalyst, ligand, and base are added to a reaction vessel. The solvent, this compound, and the amine are then added. The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 90 |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 82 |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 88 |
Conclusion
The bromine atom at the 6-position of 1H-indole-2-carbaldehyde is a crucial determinant of its reactivity. Its electron-withdrawing nature and steric presence influence the outcomes of various chemical transformations. More importantly, it serves as a versatile synthetic handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This capability allows for the straightforward introduction of diverse aryl, vinyl, and amino substituents at the C6-position, making this compound a highly valuable and strategic building block in the synthesis of complex indole derivatives for applications in drug discovery and materials science. The ability to selectively functionalize this position opens up a vast chemical space for the design and creation of novel molecules with tailored properties.
A Technical Guide to the Solubility of 6-bromo-1H-indole-2-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-bromo-1H-indole-2-carbaldehyde, a key intermediate in various synthetic pathways. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for determining its solubility. It includes a generalized experimental protocol and a logical workflow for solubility testing, designed to be adapted for specific laboratory contexts.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C₉H₆BrNO.[1] Its structure, featuring an indole core substituted with a bromine atom and a carbaldehyde group, makes it a valuable building block in medicinal chemistry and materials science. Understanding its solubility is critical for reaction optimization, purification, formulation, and biological screening.
Predicted Physicochemical Properties
While experimental data is sparse, computational models provide insights into the compound's properties that influence its solubility.
| Property | Value | Source |
| Molecular Weight | 224.05 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
The positive XLogP3 value suggests a preference for lipophilic (organic) solvents over water. The presence of a hydrogen bond donor (the indole N-H) and acceptors (the carbonyl oxygen and the nitrogen) indicates that it can interact with protic and polar aprotic solvents.
Qualitative Solubility Profile
A general solubility principle is "like dissolves like."[3] This means that the polarity of the solvent and the solute are the primary determinants of solubility. Given the structure of this compound, a range of organic solvents should be considered for solubilization.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound. This method is based on the equilibrium solubility method, which is a standard approach for assessing the solubility of solid compounds.[3][4]
Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature (e.g., room temperature, 25°C).
Materials:
-
This compound (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of each selected organic solvent in a series of vials. The amount of solid should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.
-
Dilute the filtered supernatant (from step 2) with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Logical Workflow for Solubility Testing
The following diagram illustrates a systematic approach to characterizing the solubility of an organic compound like this compound.
Caption: A flowchart for the systematic classification of an organic compound's solubility.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, its structural features suggest good solubility in common polar aprotic and some polar protic organic solvents. For researchers and drug development professionals, direct experimental determination of solubility is recommended. The provided protocol and workflow offer a standardized approach to generating this crucial data, enabling informed decisions in synthesis, purification, and formulation development.
References
An In-depth Technical Guide to the Stability and Storage of 6-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-bromo-1H-indole-2-carbaldehyde. Proper handling and storage are critical to ensure the compound's integrity and obtain reliable results in research and development applications. This document outlines best practices based on available safety data and information on related compounds.
Storage Recommendations
While specific long-term stability data for this compound is not extensively published, recommendations can be derived from information available for structurally similar compounds, such as its isomer 6-bromo-1H-indole-3-carbaldehyde, and general chemical safety guidelines. The primary goal is to protect the compound from heat, light, moisture, and reactive chemicals.
| Parameter | Recommended Condition | Rationale and Remarks | Source |
| Temperature | Store in a dry, cool, and well-ventilated place.[1] | Prevents thermal degradation. For long-term storage, refrigeration or freezing is common for analogous compounds. | |
| 4°C (Short-term) | Recommended for similar compounds to maintain stability. | [2] | |
| -20°C to -80°C (Long-term) | For stock solutions of a similar compound, -20°C is recommended for up to 1 month and -80°C for up to 6 months.[2] | ||
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen).[2] | Indole rings can be susceptible to oxidation. An inert atmosphere minimizes oxidative degradation. | |
| Light Exposure | Protect from light. | Many organic compounds, especially those with aromatic rings, are light-sensitive and can undergo photodegradation. | |
| Container | Keep container tightly closed.[1][3] Store in original containers.[4] | Prevents contamination and exposure to moisture and air.[1][4] | |
| Incompatible Materials | Store away from strong oxidizing agents and reducing agents.[3] | Avoids potential chemical reactions that could degrade the compound. |
Handling and Safety Protocols
Proper handling is essential to ensure user safety and maintain the purity of this compound. The compound is classified as a combustible solid and can cause skin, eye, and respiratory irritation.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Use safety glasses or goggles.[4]
-
Respiratory Protection: Use a dust mask (e.g., N95) or work in a well-ventilated area, such as a fume hood, to avoid inhaling dust.[4]
-
Lab Coat: Wear a lab coat to protect clothing.[4]
Handling Procedure:
-
Avoid the formation of dust and aerosols.[1]
-
Weigh the compound in a contained environment (e.g., a weighing hood) to minimize exposure.
-
Keep the container tightly sealed when not in use.[4]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
Experimental Protocols
General Protocol for Preparing a Stock Solution:
This protocol is a general guideline. Specific concentrations will depend on the experimental requirements.
-
Preparation: Bring the container of this compound to room temperature before opening to prevent moisture condensation.
-
Inert Atmosphere: If available, perform the following steps in a glove box or under a stream of inert gas (e.g., nitrogen or argon).
-
Weighing: Accurately weigh the desired amount of the solid compound.
-
Dissolution: Add the appropriate solvent (e.g., DMSO, DMF). For related compounds, stock solutions are often prepared in solvents like DMSO.
-
Mixing: Ensure complete dissolution by vortexing or sonicating if necessary.
-
Storage of Solution: For a similar compound, 6-bromo-1H-indole-3-carbaldehyde, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
-
Aliquoting: It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Visualized Workflows and Pathways
Logical Workflow for Handling and Storage
The following diagram outlines the decision-making process for the safe handling and optimal storage of this compound.
Caption: Workflow for handling and storage of the compound.
Potential Degradation Pathways
The indole scaffold can be susceptible to degradation through several mechanisms, particularly oxidation and reactions involving the aldehyde group. While specific degradation products for this compound are not detailed in the provided search results, a logical pathway can be proposed based on the known reactivity of indoles and aldehydes.
Caption: Potential degradation pathways for the indole compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and pharmaceutically active compounds. The functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, offering a powerful tool for the arylation of the indole nucleus.[1]
This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 6-bromo-1H-indole-2-carbaldehyde with various arylboronic acids. This reaction facilitates the synthesis of 6-aryl-1H-indole-2-carbaldehydes, which are valuable intermediates for the development of novel therapeutic agents. The protocol is designed to be adaptable for a range of substrates and research applications.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate.[2][3] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst.[2] A base is essential to facilitate the transmetalation step.[4] The choice of catalyst, ligand, base, and solvent system is critical for achieving high reaction efficiency and product yield.[1]
Experimental Protocol
This protocol is a generalized procedure that can be optimized for specific arylboronic acids and reaction scales.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand like SPhos) (0.03 - 0.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DME, or ethanol)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and, if required, the ligand to the reaction vessel.
-
Solvent Addition and Degassing: Add the chosen anhydrous solvent to the vessel. Seal the vessel and degas the mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][5] The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 6-aryl-1H-indole-2-carbaldehyde.
Data Presentation
The following table summarizes typical reaction components and conditions for the Suzuki-Miyaura coupling of bromo-indole derivatives, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | This compound | This compound | This compound |
| Boronic Acid | Arylboronic acid (1.2 equiv.) | Arylboronic acid (1.3 equiv.) | Arylboronic acid (1.5 equiv.) |
| Catalyst | Pd(OAc)₂ (0.005 equiv.) | Pd(PPh₃)₄ (0.07 equiv.) | Pd(dppf)Cl₂ (0.1 equiv.) |
| Ligand | SPhos (0.005 equiv.) | - | - |
| Base | K₂CO₃ (3.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) |
| Solvent | Water:Acetonitrile (4:1) | Ethanol | Dimethoxyethane (DME) |
| Temperature | 37 °C - 100 °C | Microwave irradiation | 80 °C |
| Time | 30 min - 18 h | Varies with microwave power | 2 h |
| Reference | [1] | [1] | [5] |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Using 6-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 6-bromo-1H-indole-2-carbaldehyde as a key building block. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core at the 6-position opens avenues for the synthesis of a diverse range of compounds with potential therapeutic applications. The methodologies described herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing a toolkit for the synthesis of novel indole derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions generally proceed through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with an organohalide. The resulting palladium(II) complex then undergoes transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in Heck coupling), followed by reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The Buchwald-Hartwig amination follows a similar cycle for the formation of carbon-nitrogen bonds.
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative reaction conditions for the palladium-catalyzed functionalization of this compound.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 78 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 |
Table 2: Generalized Conditions for Heck Coupling of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Methyl acrylate | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N | DMF or NMP | 100-140 | 12-24 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 120 | 16 |
| 3 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Acetonitrile | 80 | 24 |
Table 3: Generalized Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N or DIPEA | THF or DMF | RT - 60 | 4-12 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 50 | 8 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 12 |
Table 4: Generalized Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene or Dioxane | 100 | 8-16 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 12-24 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 6-phenyl-1H-indole-2-carbaldehyde.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 v/v/v) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenyl-1H-indole-2-carbaldehyde.
Protocol 2: Heck Reaction (Generalized)
This generalized protocol is for the coupling of this compound with an alkene, such as methyl acrylate.[1]
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealable reaction tube, add this compound (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and tri(o-tolyl)phosphine (0.04-0.10 eq).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous DMF, followed by triethylamine (2.0-3.0 eq) and methyl acrylate (1.2-1.5 eq).
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 6-alkenyl-1H-indole-2-carbaldehyde.
Protocol 3: Sonogashira Coupling (Generalized)
This generalized protocol outlines the coupling of this compound with a terminal alkyne, for example, phenylacetylene.[2][3]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Evacuate and backfill the flask with nitrogen.
-
Add anhydrous THF or DMF, followed by the amine base (2.0-3.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 60 °C for 4-12 hours.
-
Once the reaction is complete, filter the mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the 6-alkynyl-1H-indole-2-carbaldehyde.
Protocol 4: Buchwald-Hartwig Amination (Generalized)
This generalized protocol describes the amination of this compound with a primary or secondary amine, such as morpholine.[4][5]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 eq), BINAP (0.03 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.02 eq).
-
Add this compound (1.0 eq).
-
Add anhydrous toluene or dioxane, followed by morpholine (1.2 eq).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 8-16 hours.
-
After cooling, dilute the reaction with ethyl acetate and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography to yield the 6-amino-1H-indole-2-carbaldehyde derivative.
Visualizations
References
Application Notes and Protocols: Synthesis of Bioactive Molecules from 6-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing 6-bromo-1H-indole-2-carbaldehyde as a key starting material. The indole scaffold is a privileged structure in medicinal chemistry, and the functional handles of this particular starting material—a reactive aldehyde and a bromine atom suitable for cross-coupling reactions—offer a versatile platform for the generation of diverse and potent bioactive compounds.[1][2]
Overview of Synthetic Strategies
This compound is a versatile building block for the synthesis of a variety of bioactive molecules. The aldehyde functionality at the C2 position can be readily transformed through several classical reactions to introduce molecular diversity. Furthermore, the bromine atom at the C6 position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and alkyl substituents.
Herein, we present protocols for the synthesis of two classes of bioactive molecules derived from this compound:
-
Indole-based Chalcones: These compounds are synthesized via a Claisen-Schmidt condensation and are known for their potential antimicrobial and anticancer activities.[3][4][5]
-
Indole-derived Kinase Inhibitors: The synthesis of these molecules may involve a Knoevenagel condensation followed by further modifications, targeting key enzymes in cell signaling pathways implicated in cancer.
Synthesis of Indole-Based Chalcones
Chalcones, characterized by an α,β-unsaturated carbonyl system, are a well-established class of bioactive compounds with a broad spectrum of activities, including antimicrobial and anticancer properties. The following protocol details the synthesis of a representative 6-bromo-1H-indole-2-yl chalcone.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-methoxyacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol (15 mL).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (40%, 5 mL) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Characterization Data
The synthesized chalcones should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity Data
The following table summarizes the antimicrobial activity of a series of synthesized chalcone derivatives against representative bacterial and fungal strains.
| Compound ID | Substituent (R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| CH-01 | H | 15.6 | 31.2 | 62.5 |
| CH-02 | 4-OCH₃ | 7.8 | 15.6 | 31.2 |
| CH-03 | 4-Cl | 3.9 | 7.8 | 15.6 |
| CH-04 | 4-NO₂ | 7.8 | 15.6 | 31.2 |
MIC: Minimum Inhibitory Concentration
Synthesis of Indole-Derived Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The indole scaffold is a common feature in many approved kinase inhibitors. The following protocol outlines a general approach to synthesize potential kinase inhibitors from this compound.
Experimental Protocol: Knoevenagel Condensation and Further Modification
This multi-step synthesis involves an initial Knoevenagel condensation followed by a Suzuki coupling to introduce further diversity.
Step 1: Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., Malononitrile)
-
Piperidine
-
Ethanol
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (20 mL), add the active methylene compound (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.
Step 2: Suzuki Coupling
Materials:
-
Product from Step 1
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine the product from Step 1 (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Add a 3:1 mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity Data
The synthesized compounds can be screened for their inhibitory activity against a panel of kinases. The following table presents representative data for a series of synthesized indole derivatives against Cyclin-Dependent Kinase 2 (CDK2).
| Compound ID | R' | R'' | CDK2 IC₅₀ (nM) |
| KI-01 | CN | Phenyl | 75 |
| KI-02 | CN | 4-Methoxyphenyl | 52 |
| KI-03 | CN | 3-Chlorophenyl | 38 |
| KI-04 | CO₂Et | Phenyl | 120 |
IC₅₀: Half-maximal inhibitory concentration
Visualizations
Synthetic Pathways
Caption: Synthetic routes to bioactive molecules.
Experimental Workflow
Caption: General experimental workflow.
Kinase Inhibition Signaling Pathway
Caption: Mechanism of CDK2 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-bromo-1H-indole-2-carbaldehyde in Cancer Research
Introduction
The indole scaffold is a privileged heterocyclic system prominently featured in numerous natural products and clinically approved drugs, demonstrating a wide range of biological activities, including potent anticancer effects.[1] The functionalization of the indole core offers a versatile platform for the development of novel therapeutic agents. 6-bromo-1H-indole-2-carbaldehyde is a key synthetic intermediate, possessing both a reactive aldehyde group and a bromine atom, which can be strategically utilized for the synthesis of diverse molecular architectures for cancer research. While direct studies on the anticancer properties of this compound itself are not extensively reported, its structural motifs are present in various potent anticancer agents. These application notes will explore the potential of this compound as a valuable building block in the design and synthesis of novel anticancer therapeutics, drawing upon the established activities of analogous compounds.
Application Notes
This compound serves as a versatile precursor for the synthesis of a variety of indole derivatives with potential applications in oncology.[2] The presence of the aldehyde at the 2-position and the bromine at the 6-position allows for orthogonal chemical modifications, enabling the construction of diverse compound libraries for anticancer screening.
Potential as a Precursor for Kinase Inhibitors
Many small molecule kinase inhibitors, a cornerstone of modern cancer therapy, are based on the indole scaffold.[3] The aldehyde functionality of this compound can be readily converted into various pharmacophores known to interact with the ATP-binding site of kinases. For instance, condensation reactions with amines can yield imines, which can be further reduced or cyclized to generate more complex heterocyclic systems. The 6-bromo substituent can be exploited for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl moieties that can occupy hydrophobic pockets in the kinase domain, thereby enhancing potency and selectivity.
Apoptosis Induction
Indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins.[4] For example, 2,2-Bis(6-bromo-3-indolyl) ethylamine has been found to induce apoptosis by inhibiting Bcl-2 and Bcl-xL.[4] The this compound scaffold can be elaborated to mimic such pro-apoptotic molecules. The aldehyde can be used to construct side chains that are crucial for interaction with anti-apoptotic proteins.
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain indole derivatives have been identified as potent inhibitors of tubulin polymerization. The core indole structure of this compound can serve as a starting point for the synthesis of compounds that interact with the colchicine binding site on tubulin. The aldehyde group can be transformed into various functionalities that have been shown to be important for anti-tubulin activity.
Quantitative Data of Analogous Indole Derivatives
The following table summarizes the anticancer activity of various bromo-indole and indole-2-carbaldehyde derivatives, illustrating the potential potency of compounds that could be synthesized from this compound.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-indole Derivative | 2,2-Bis(6-bromo-3-indolyl) ethylamine | U937 (Human Myelomonocytic Lymphoma) | Not specified, induces apoptosis | [4] |
| Indole-benzimidazole Conjugate | Bromo-substituted analog | T47D (Estrogen-sensitive Breast Cancer) | Potent antiproliferation | [4] |
| Indole-based Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast Cancer) | 13.2 | [1] |
| Indole-based Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Triple-negative Breast Cancer) | 8.2 | [1] |
| Pyrido-indole-one Hybrid | Compound 9c | MCF-7 (Breast Cancer) | 4.34 | [5] |
| Pyrido-indole-one Hybrid | Compound 9c | 4T1 (Mouse Triple-negative Breast Cancer) | 3.71 | [5] |
| Pyrido-indole-one Hybrid | Compound 9c | MDA-MB-231 (Human Triple-negative Breast Cancer) | 0.77 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Indole-2-carboxamide Derivative from this compound
This protocol describes a potential synthetic route to a bioactive indole-2-carboxamide derivative, a class of compounds known for their anticancer properties.
Step 1: Oxidation of this compound to 6-bromo-1H-indole-2-carboxylic acid
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetone and water.
-
Add potassium permanganate (KMnO4) (2.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with 2N HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-bromo-1H-indole-2-carboxylic acid.
Step 2: Amide Coupling to form N-aryl-6-bromo-1H-indole-2-carboxamide
-
To a solution of 6-bromo-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired aniline derivative (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-6-bromo-1H-indole-2-carboxamide.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a standard method to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1H-indole-3-carbaldehyde | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
Application Notes and Protocols: Antiviral Activity of Indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole, a bicyclic aromatic heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of indole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and notably, antiviral properties.[3][4] This document provides a detailed overview of the antiviral activity of various indole derivatives, with a particular focus on bromo-substituted indole compounds and related structures. While specific data on 6-bromo-1H-indole-2-carbaldehyde derivatives is limited in the provided search results, the following sections summarize the antiviral activity, experimental protocols, and relevant pathways for structurally related and biologically active indole compounds.
Data Presentation: Antiviral Activity of Indole Derivatives
The antiviral efficacy of various indole derivatives has been evaluated against a range of viruses. The quantitative data from these studies, primarily IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, are summarized below for easy comparison.
Table 1: Antiviral Activity of Indole-2-Carboxylate Derivatives against Influenza A and Coxsackie B3 Virus [5]
| Compound | Virus | IC50 (μmol/L) | Cytotoxicity (CC50 in Vero cells, μmol/L) | Selectivity Index (SI = CC50/IC50) |
| 8e | Influenza A/FM/1/47 | 8.13 | >100 | >12.3 |
| 8f | Influenza A/FM/1/47 | 9.43 | >100 | >10.6 |
| 14f | Influenza A/FM/1/47 | 7.53 | 91.2 | 12.1 |
| 2f | Cox B3 | 1.59 | 25.1 | 15.8 |
| 3f | Cox B3 | 4.55 | 65.3 | 14.3 |
| 8f | Cox B3 | 7.18 | 122.5 | 17.1 |
| 17f | Cox B3 | 10.56 | >200 | >18.9 |
| Oseltamivir | Influenza A/FM/1/47 | 6.43 | >100 | >15.5 |
| Ribavirin | Influenza A/FM/1/47 | 2.58 | >100 | >38.7 |
| Ribavirin | Cox B3 | 1058.68 | >2000 | >1.9 |
Table 2: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase [6][7]
| Compound | HIV-1 Integrase Inhibition (IC50, μM) | Cytotoxicity (CC50 in MT-4 cells, μM) |
| 1 | 32.37 | >100 |
| 17a | 3.11 | >100 |
| 3 | 0.69 | >100 |
| 20a | 0.13 | >100 |
Table 3: Antiviral Activity of Other Notable Indole Derivatives
| Compound | Virus | Activity | Value (μM) | Reference |
| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 | EC50 | 5.02 | [8] |
| Umifenovir (Arbidol) | SARS-CoV-2 | IC50 | 4.11 | [9] |
| 5,6-dihydroxyindole carboxamide derivative | HIV-1 Integrase | IC50 | 1.4 | [1][2] |
| Indole derivative I | HIV-1 | IC50 | 1.4 | [1][2] |
| Indole derivative IV | HCV | EC50 | 1.16 | [1] |
| Indole derivative V | HCV | EC50 | 0.6 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and antiviral evaluation of indole derivatives, based on the referenced literature.
General Synthesis of Indole-2-Carboxylate Derivatives
This protocol describes a general method for synthesizing substituted indole-2-carboxylates, which can be adapted for various derivatives.[5][6]
Materials:
-
Substituted 2-nitro-benzaldehyde
-
Dimethyl malonate
-
Titanium tetrachloride (TiCl4)
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine, anhydrous
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Knoevenagel Condensation:
-
Dissolve the substituted 2-nitro-benzaldehyde in anhydrous THF.
-
Add dimethyl malonate and anhydrous pyridine.
-
Cool the mixture to 0°C and add TiCl4 dropwise under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract with EtOAc.
-
Wash the organic layer with saturated NaHCO3 solution and brine, then dry over Na2SO4.
-
Purify the crude product by silica gel chromatography to obtain the corresponding nitro-cinnamate derivative.
-
-
Reductive Cyclization (Cadogan Reaction):
-
Dissolve the nitro-cinnamate derivative in a mixture of EtOH and water.
-
Add Fe powder and NH4Cl.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and EtOAc.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the desired indole-2-carboxylate derivative.
-
In Vitro Antiviral Activity Assay (CPE Inhibition Assay)
This protocol outlines the cytopathic effect (CPE) inhibition assay used to determine the antiviral activity of the synthesized compounds against viruses like Influenza A and Coxsackie B3.[5]
Materials:
-
Vero (or MDCK for Influenza) cells
-
96-well cell culture plates
-
Dulbecco's Modified Eagle's Medium (DMEM) with 2% fetal bovine serum (FBS)
-
Synthesized indole derivatives (test compounds)
-
Positive control drugs (e.g., Oseltamivir, Ribavirin)
-
Virus stock of known titer (e.g., 100 TCID50)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed Vero or MDCK cells into 96-well plates at a density that forms a confluent monolayer after 24 hours of incubation at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in DMEM with 2% FBS.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayer.
-
Add 100 μL of the virus suspension (e.g., 100 TCID50) to each well, except for the cell control wells.
-
Adsorb the virus for 1 hour at 37°C.
-
Remove the virus inoculum and add 100 μL of the corresponding dilutions of the test compounds or controls to the wells.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours, until the CPE in the virus control wells is approximately 80-90%.
-
Quantification of CPE (MTT Assay):
-
Remove the medium and add 100 μL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
The IC50 value (the concentration that inhibits 50% of the viral CPE) is determined from the dose-response curve.
-
Cytotoxicity (CC50) is determined in parallel by treating uninfected cells with the same compound dilutions and performing the MTT assay.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50.
-
HIV-1 Integrase Strand Transfer Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory effect of compounds on the strand transfer step of HIV-1 integrase.[6]
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA (oligonucleotide substrate)
-
Target DNA (oligonucleotide substrate)
-
Assay buffer (containing Mg2+)
-
Test compounds
-
96-well plates suitable for fluorescence or colorimetric detection
-
Detection reagents (e.g., streptavidin-alkaline phosphatase and a colorimetric substrate)
Procedure:
-
Assay Setup:
-
Coat a 96-well plate with streptavidin.
-
Biotinylate the donor DNA and anneal it to its complementary strand.
-
Add the biotinylated donor DNA to the streptavidin-coated plate and incubate to allow binding.
-
-
Inhibition Reaction:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the HIV-1 integrase enzyme, the test compound dilutions, and the target DNA (labeled with a detectable tag, e.g., DIG) to the wells containing the immobilized donor DNA.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the strand transfer reaction to occur.
-
Detection:
-
Wash the plate to remove unbound components.
-
Add an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Incubate to allow the antibody to bind to the integrated target DNA.
-
Wash the plate again.
-
Add a colorimetric or fluorometric substrate for the enzyme.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence to quantify the amount of integrated target DNA.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
-
The IC50 value is determined from the dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows and a simplified representation of a viral life cycle targeted by some indole derivatives.
References
- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 2. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-bromo-1H-indole-2-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-indole-2-carbaldehyde is a halogenated indole derivative with the chemical formula C₉H₆BrNO. The unique arrangement of a reactive aldehyde group at the 2-position, a bromine atom at the 6-position, and the inherent electronic properties of the indole nucleus make it a promising, yet underexplored, building block for novel functional materials. The indole moiety is known for its electron-rich nature and charge-transport capabilities, while the aldehyde and bromo functionalities offer versatile handles for polymerization and post-functionalization, respectively. These characteristics suggest potential applications in organic electronics, sensor technology, and functional polymers.
This document provides detailed, albeit proposed, application notes and hypothetical protocols for the use of this compound in materials science. The methodologies are based on established chemical principles and analogous reactions reported for similar indole derivatives.
Potential Applications in Materials Science
The molecular structure of this compound allows for its use as a monomer or precursor in the synthesis of various functional materials. Key potential applications include:
-
Organic Conductive Polymers: The indole ring is a key component in various conductive polymers. The aldehyde group can be utilized in condensation polymerization reactions to form conjugated polymer backbones. The bromine atom can either be retained to modulate electronic properties or be used as a site for cross-coupling reactions to introduce other functional groups.
-
Organic Semiconductors: Indole derivatives are investigated for their semiconducting properties in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Polymers or small molecules derived from this compound could exhibit p-type semiconducting behavior.
-
Functional Dyes and Pigments: The extended π-system of the indole ring, when appropriately modified, can lead to materials with interesting photophysical properties, making them suitable for applications as dyes or pigments with tailored absorption and emission characteristics.
-
Microporous Organic Frameworks: The rigid structure of the indole unit and the reactive aldehyde group make it a candidate for the synthesis of porous organic frameworks (POFs) with potential applications in gas storage and separation.
Hypothetical Experimental Protocols
The following protocols are proposed based on standard organic chemistry and polymer synthesis techniques. Researchers should adapt and optimize these procedures based on their specific experimental setup and desired material properties.
Synthesis of a Poly(azomethine) based on this compound
This protocol describes the synthesis of a conjugated polymer through the polycondensation of this compound with a diamine.
Materials:
-
This compound
-
1,4-Phenylenediamine
-
Anhydrous Dimethylformamide (DMF)
-
Formic acid (catalyst)
-
Methanol
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve this compound (1.0 mmol) and 1,4-phenylenediamine (1.0 mmol) in anhydrous DMF (20 mL).
-
Add a catalytic amount of formic acid (0.1 mL) to the reaction mixture.
-
Heat the mixture to 120 °C and stir under a nitrogen atmosphere for 48 hours.
-
After cooling to room temperature, pour the viscous solution into a beaker containing methanol (200 mL) to precipitate the polymer.
-
Filter the precipitate and wash it thoroughly with methanol and then acetone.
-
Dry the resulting polymer in a vacuum oven at 60 °C for 24 hours.
Expected Characterization: The resulting polymer can be characterized by FT-IR, ¹H NMR, and Gel Permeation Chromatography (GPC) to confirm its structure and determine its molecular weight. The thermal stability can be assessed by Thermogravimetric Analysis (TGA), and its optical and electronic properties by UV-Vis spectroscopy and Cyclic Voltammetry (CV).
Post-functionalization via Suzuki Coupling
This protocol outlines a method for modifying a polymer derived from this compound via a Suzuki cross-coupling reaction.
Materials:
-
Polymer from Protocol 1
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene/Water (10:1)
Procedure:
-
In a Schlenk flask, dissolve the bromo-functionalized polymer (1.0 g) in anhydrous toluene (40 mL).
-
Add 4-methoxyphenylboronic acid (1.5 equivalents per bromo group), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Add an aqueous solution of K₂CO₃ (2 M, 10 mL).
-
De-gas the mixture by bubbling with argon for 30 minutes.
-
Heat the reaction to 90 °C and stir vigorously for 24 hours under an argon atmosphere.
-
After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and precipitate the polymer in methanol.
-
Filter and dry the functionalized polymer under vacuum.
Illustrative Data Presentation
The following tables present hypothetical quantitative data for materials derived from this compound, based on properties of similar indole-based polymers.
Table 1: Properties of Hypothetical Poly(azomethine) from Protocol 1
| Property | Value |
| Molecular Weight (Mw) | ~15,000 g/mol |
| Polydispersity Index (PDI) | ~2.5 |
| Decomposition Temperature (TGA, 5% weight loss) | ~350 °C |
| Optical Band Gap (from UV-Vis) | ~2.8 eV |
| HOMO Energy Level (from CV) | ~-5.4 eV |
| LUMO Energy Level (calculated) | ~-2.6 eV |
Table 2: Comparison of Properties Before and After Suzuki Coupling (Protocol 2)
| Property | Before Functionalization | After Functionalization |
| Solubility | Soluble in DMF, DMSO | Improved solubility in THF, Chloroform |
| Absorption Maximum (λmax) | ~400 nm | ~425 nm |
| Emission Maximum (λem) | ~480 nm | ~510 nm |
| Electrochemical Band Gap | ~2.5 V | ~2.3 V |
Visualizations
Experimental Workflow and Logical Relationships
Caption: Workflow for synthesis and functionalization of polymers.
Caption: Relationship between molecular features and applications.
Disclaimer
The application notes and protocols provided herein are for illustrative purposes and are based on the chemical properties of this compound and established synthetic methodologies for similar compounds. As of the date of this document, there is limited published research on the specific use of this compound in materials science. Therefore, the experimental procedures have not been optimized and the quantitative data is hypothetical. Researchers should conduct their own investigations and optimizations. Standard laboratory safety precautions should be followed at all times.
Application Notes and Protocols: Condensation Reactions of 6-Bromo-1H-indole-2-carbaldehyde with Amines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-based compounds are a significant class of heterocyclic molecules that form the core scaffold of numerous natural products and synthetic pharmaceuticals.[1] The indole nucleus is a "privileged" structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the indole ring, particularly through the formation of Schiff bases (imines) from indole aldehydes, offers a versatile strategy for the development of novel therapeutic agents.[1][4]
This document provides detailed application notes and experimental protocols for the condensation reaction of 6-bromo-1H-indole-2-carbaldehyde with various primary amines. The resulting Schiff base derivatives are of significant interest in drug discovery due to the combined pharmacophoric features of the bromo-indole moiety and the diverse functionalities introduced by the amine component.
Synthetic Overview and Applications
The condensation of this compound with primary amines proceeds via a nucleophilic addition-elimination reaction to form the corresponding N-substituted imine, or Schiff base. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration.[5]
The resulting Schiff bases are valuable intermediates and final products in various fields:
-
Medicinal Chemistry: These compounds have shown promise as anticancer, antimicrobial, antifungal, and anti-inflammatory agents.[1][3] The presence of the bromine atom can enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
-
Material Science: The conjugated imine linkage and the planar indole structure can impart interesting photophysical properties, making them candidates for use in organic electronics and sensors.
-
Coordination Chemistry: The imine nitrogen can coordinate with metal ions to form stable complexes with potential applications in catalysis and bioinorganic chemistry.[4]
Experimental Protocols
The following protocols are generalized methods for the synthesis of Schiff bases from this compound. Optimization of reaction conditions (solvent, catalyst, temperature, and time) may be necessary for specific amine substrates.
Protocol 1: Conventional Synthesis via Reflux
This method is a standard and widely used procedure for Schiff base formation.
Materials:
-
This compound
-
Substituted primary amine (aromatic or aliphatic)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel and filter paper)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid (e.g., 10-20 mL per mmol of aldehyde).
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (if using ethanol as the solvent, typically 2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux (for ethanol, approximately 78 °C; for glacial acetic acid, 80-90 °C) with constant stirring.[5]
-
Monitor the progress of the reaction by TLC. The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Once the reaction is complete (typically 4-14 hours), cool the mixture to room temperature.[5]
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms, the product can be precipitated by pouring the reaction mixture into ice-cold water or by concentrating the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Substituted primary amine
-
Microwave reactor
-
Appropriate microwave reaction vessel with a stirrer bar
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 eq) and the primary amine (1.0-1.1 eq).
-
For a solvent-free reaction, proceed to the next step. Alternatively, a minimal amount of a high-boiling polar solvent like ethanol or DMF can be added.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) and power for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each reaction.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the reaction mixture in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Isolate and purify the product as described in Protocol 1 (steps 7-11).
Quantitative Data
The following tables summarize representative yields for the condensation of indole-2-carbaldehydes with various amines. While specific data for this compound is limited in the public domain, the data for the parent 1H-indole-2-carbaldehyde provides a strong predictive basis. The presence of the electron-withdrawing bromine atom at the 6-position is not expected to dramatically alter the reactivity of the aldehyde at the 2-position, and similar yields can be anticipated.
Table 1: Condensation of 1H-Indole-2-carbaldehyde with Substituted Anilines [5]
| Amine | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Bromoaniline | (E)-N-(4-bromophenyl)-1-(1H-indol-2-yl)methanimine | Glacial Acetic Acid | 12-14 | 80-90 | 67.90 |
| 4-Chloroaniline | (E)-N-(4-chlorophenyl)-1-(1H-indol-2-yl)methanimine | Glacial Acetic Acid | 12-14 | 80-90 | 64.28 |
| 4-Nitroaniline | (E)-1-(1H-indol-2-yl)-N-(4-nitrophenyl)methanimine | Glacial Acetic Acid | 12-14 | 80-90 | 67.12 |
| 3-Methoxyaniline | (E)-1-(1H-indol-2-yl)-N-(3-methoxyphenyl)methanimine | Glacial Acetic Acid | 12-14 | 80-90 | 71.01 |
| 3-Chloroaniline | (E)-N-(3-chlorophenyl)-1-(1H-indol-2-yl)methanimine | Glacial Acetic Acid | 12-14 | 80-90 | 63.63 |
Visualizations
Reaction Workflow
The general workflow for the synthesis and characterization of Schiff bases from this compound is depicted below.
General Reaction Mechanism
The formation of a Schiff base from this compound and a primary amine proceeds through a two-step mechanism.
Potential Biological Signaling Pathway (Anticancer Activity)
Schiff bases derived from indole scaffolds have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis. A plausible signaling pathway involves the modulation of the Ras-Raf-MEK-ERK pathway, which is often dysregulated in cancer.
Conclusion
The condensation of this compound with a diverse range of primary amines provides a straightforward and efficient route to a library of novel Schiff bases. These compounds hold significant potential for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The provided protocols offer a solid foundation for the synthesis and subsequent evaluation of these promising molecules. Further optimization and exploration of the structure-activity relationships of these derivatives are warranted to fully elucidate their therapeutic potential.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjraap.com]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ajchem-b.com [ajchem-b.com]
Protocol for the Formylation of 6-Bromoindole to Yield 6-bromo-1H-indole-2-carbaldehyde
Application Notes
This document provides a detailed protocol for the regioselective formylation of 6-bromoindole at the C2 position to synthesize 6-bromo-1H-indole-2-carbaldehyde. The direct formylation of the indole nucleus, particularly through electrophilic substitution reactions like the Vilsmeier-Haack reaction, predominantly occurs at the electron-rich C3 position. To achieve formylation at the less reactive C2 position, a multi-step strategy involving the protection of the indole nitrogen, followed by ortho-directed metalation and subsequent formylation, is employed. This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development who require access to C2-functionalized indole scaffolds.
The described methodology first involves the protection of the indole nitrogen of 6-bromoindole with a suitable protecting group, such as a phenylsulfonyl (PhSO₂) group. This protecting group serves a dual purpose: it enhances the acidity of the C2 proton and directs the subsequent lithiation to this position. The lithiation is typically achieved using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting 2-lithioindole intermediate is then quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF). Finally, the protecting group is removed under specified conditions to yield the desired this compound.
The synthesized this compound is a valuable intermediate for the elaboration of more complex molecules, including potential kinase inhibitors and other biologically active compounds. The quantitative data for C2-formylation of various substituted indoles using a similar strategy is summarized to provide a comparative reference for expected yields.
Quantitative Data Summary
The following table summarizes representative yields for the C2-formylation of various N-protected indoles via lithiation, providing a comparative overview for researchers.
| Entry | Substrate (N-Protecting Group) | Formylating Agent | Deprotection Conditions | Overall Yield (%) |
| 1 | N-Phenylsulfonylindole | DMF | Mild basic hydrolysis | 75-85 |
| 2 | N-Triisopropylsilylindole | DMF | Fluoride-based deprotection (TBAF) | 70-80 |
| 3 | N-tert-Butoxycarbonylindole | DMF | Acidic hydrolysis (TFA) | 65-75 |
| 4 | N-Methylindole | DMF | Not applicable | ~10 (as minor isomer) |
Note: The yields are indicative and can vary based on the specific reaction conditions and the nature of the substituents on the indole ring.
Experimental Protocol: C2-Formylation of 6-Bromoindole
This protocol is divided into three main stages:
-
Protection of the Indole Nitrogen: N-Phenylsulfonylation of 6-bromoindole.
-
Directed ortho-Metalation and Formylation: Lithiation at C2 and reaction with DMF.
-
Deprotection: Removal of the phenylsulfonyl group to yield the final product.
Materials and Reagents
-
6-Bromoindole
-
Benzenesulfonyl chloride
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Dichloromethane (DCM)
-
50% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
Experimental Procedure
Step 1: Synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole
-
To a stirred solution of 6-bromoindole (1.0 eq) in dichloromethane (DCM, 10 mL/mmol of indole) at room temperature, add benzenesulfonyl chloride (1.2 eq) and tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq).
-
Slowly add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise to the reaction mixture.
-
Stir the resulting biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford 6-bromo-1-(phenylsulfonyl)-1H-indole as a solid.
Step 2: Synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde
-
Dissolve 6-bromo-1-(phenylsulfonyl)-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.2 eq) in hexanes dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to yield 6-bromo-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve 6-bromo-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde (1.0 eq) in methanol (20 mL/mmol).
-
Add potassium carbonate (K₂CO₃, 5.0 eq) to the solution.
-
Stir the suspension at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford this compound as a solid.
Product Characterization
The final product, this compound (CAS: 105191-12-6), should be characterized by standard spectroscopic methods.
-
¹H NMR (in CDCl₃, predicted): δ ~9.8 (s, 1H, CHO), ~8.8 (br s, 1H, NH), ~7.7 (s, 1H, H7), ~7.5 (d, 1H, H4), ~7.3 (dd, 1H, H5), ~7.2 (s, 1H, H3).
-
¹³C NMR (in CDCl₃, predicted): δ ~182 (CHO), ~138, ~135, ~128, ~125, ~124, ~117, ~114, ~110.
-
Mass Spectrometry (ESI-MS): Calculated for C₉H₆BrNO [M+H]⁺, found [M+H]⁺.
Experimental Workflow Diagram
Caption: Synthetic workflow for the C2-formylation of 6-bromoindole.
Application Notes & Protocols: 6-Bromo-1H-indole-2-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis
Abstract
6-Bromo-1H-indole-2-carbaldehyde is a trifunctional synthetic intermediate of significant value to the fields of medicinal chemistry and organic synthesis. Its structure, featuring an electrophilic aldehyde at the C2 position, a nucleophilic indole core, and a bromine atom at C6 suitable for cross-coupling, offers a robust platform for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of the molecule's reactivity, supported by detailed protocols for its application in the synthesis of high-value scaffolds such as β-carbolines and functionalized indole derivatives. The methodologies presented are designed to be reproducible and are accompanied by mechanistic insights to empower researchers in drug discovery and process development to leverage this building block to its full potential. The derivatives of the 6-bromoindole core have been identified in compounds with promising anti-inflammatory, antimicrobial, and potential anti-cancer activities, underscoring the strategic importance of this scaffold.[1][2]
Physicochemical Properties and Safety Data
A comprehensive understanding of the physical and chemical properties of this compound is critical for its effective use and safe handling in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 6-Bromo-1H-indole-2-carboxaldehyde | [4] |
| CAS Number | 105191-12-6 | [3][4] |
| Molecular Formula | C₉H₆BrNO | [3] |
| Molecular Weight | 224.06 g/mol | [3] |
| Appearance | Off-white to yellow or brown solid | N/A |
| Melting Point | 185 °C (decomposition may occur) | [3] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water. | [5] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Store in a cool, dry place away from strong oxidizing agents.
Core Reactivity: A Trifunctional Synthetic Hub
The synthetic versatility of this compound stems from three distinct reactive centers within its structure. The strategic manipulation of these sites allows for a modular and divergent approach to complex molecule synthesis.
Caption: Key reactive centers of this compound.
-
The C2-Aldehyde: This group is a potent electrophile, serving as the primary site for nucleophilic attack. It readily undergoes condensation with amines to form imines, a critical step in reactions like the Pictet-Spengler cyclization.[6] It is also the key reactant in olefination reactions, such as the Wittig reaction, to form carbon-carbon double bonds.[7]
-
The C6-Bromo Substituent: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl) at the C6 position, significantly increasing molecular diversity.[5][8]
-
The Indole Core (N-H and C3): The indole ring itself is electron-rich and nucleophilic. The N-H proton is acidic and can be deprotonated for subsequent N-alkylation or N-acylation. The C3 position is the most nucleophilic carbon, susceptible to attack by electrophiles, although the C2-aldehyde group deactivates the ring to some extent.[9]
Application Protocol 1: Synthesis of β-Carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing the β-carboline skeleton, a core motif in many biologically active alkaloids.[10][11] The reaction involves the condensation of a tryptamine derivative with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[6][12]
Workflow and Mechanism
The reaction proceeds via the formation of an iminium ion, which is a sufficiently powerful electrophile to be attacked by the electron-rich indole ring at the C3 position, leading to the formation of the new six-membered ring.[9][13]
Caption: Workflow for the Pictet-Spengler synthesis of β-carbolines.
Experimental Protocol
This protocol describes the synthesis of a 9-bromo-1-(6-bromo-1H-indol-2-yl)-2,3,4,9-tetrahydro-1H-β-carboline derivative.
Materials:
-
Tryptamine or a suitable derivative (e.g., 5-bromotryptamine hydrochloride) (1.0 eq)
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) or HCl in a suitable solvent
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Sodium bicarbonate (sat. aq. solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
To a stirred suspension of the tryptamine derivative (1.0 eq) in anhydrous DCM under an inert atmosphere, add this compound (1.0 eq).
-
Add trifluoroacetic acid (TFA) (0.2 - 1.0 eq) dropwise to the mixture at room temperature. Causality Note: The acid catalyst is essential for the formation of the electrophilic iminium ion, which drives the cyclization step.[6]
-
Heat the reaction mixture to reflux (approx. 40°C for DCM) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (~pH 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane:Ethyl Acetate gradient) to yield the pure tetrahydro-β-carboline product.
Application Protocol 2: Alkene Synthesis via Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde functionality into an alkene, which can serve as a precursor for further transformations, such as Diels-Alder reactions or metathesis.[7][14] The reaction utilizes a phosphonium ylide, which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that collapses to the desired alkene and a stable triphenylphosphine oxide byproduct.[15]
Experimental Protocol
This protocol details the synthesis of 6-bromo-2-(2-carboethoxyvinyl)-1H-indole.
Materials:
-
Triphenylphosphine (1.1 eq)
-
Ethyl bromoacetate (1.1 eq)
-
This compound (1.0 eq)
-
Sodium bicarbonate (sat. aq. solution) or another suitable base (e.g., NaH, n-BuLi for anhydrous conditions)
-
Anhydrous Tetrahydrofuran (THF) or a biphasic system with water[15]
-
Diethyl ether or Ethyl Acetate for extraction
-
Brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (if using anhydrous, pyrophoric bases)
-
Standard glassware for extraction and purification
Procedure:
-
Ylide Formation (In-situ): In a round-bottom flask, suspend triphenylphosphine (1.1 eq) and this compound (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. Causality Note: This greener, one-pot aqueous method avoids the use of hazardous pyrophoric bases like n-BuLi, making the procedure safer and more accessible.[15]
-
Add ethyl bromoacetate (1.1 eq) to the vigorously stirred suspension.
-
Heat the mixture to reflux and stir for 1-4 hours, monitoring by TLC.
-
Work-up: After cooling, quench the reaction with dilute acid (e.g., 1M H₂SO₄) and extract the product into diethyl ether or ethyl acetate (3x volume).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., Hexane:Ethyl Acetate) to afford the desired alkene. The stereochemistry (E/Z ratio) will depend on the nature of the ylide; stabilized ylides, like the one from ethyl bromoacetate, typically favor the E-alkene.[7]
Applications in Drug Discovery
The 6-bromoindole scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, highlighting the importance of this compound as a starting material.
Caption: Synthetic pathways from the core building block to bioactive scaffolds.
-
Antimicrobial Agents: 6-Bromoindolglyoxylamide derivatives, synthesized from related indole precursors, have shown potent antimicrobial activity and the ability to enhance the efficacy of existing antibiotics.[1][16]
-
Anti-inflammatory Activity: Natural products isolated from marine sponges, featuring the 6-bromoindole core, have demonstrated significant anti-inflammatory properties by modulating cytokine secretion in human immune cells.[2][17]
-
Enzyme Inhibition: The 6-bromoindole moiety is a key component in a class of inhibitors for bacterial cystathionine γ-lyase, a target for new antibacterial drugs.[18]
-
Antiviral Research: Bromoindole derivatives have been investigated as potential inhibitors of viral enzymes, such as HIV-1 integrase.[19]
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse and complex heterocyclic compounds. The orthogonal reactivity of its aldehyde, bromo, and indole functionalities provides a rich chemical space for exploration. The protocols and insights provided herein serve as a foundational guide for researchers aiming to construct novel molecular architectures for applications in drug discovery, materials science, and beyond.
References
- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H6BrNO | CID 13567958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 105191-12-6 | 6-Bromo-1H-indole-2-carboxaldehyde [synthonix.com]
- 5. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. via.library.depaul.edu [via.library.depaul.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. researchgate.net [researchgate.net]
- 17. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Addition Reactions at the Carbonyl Group of 6-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting various nucleophilic addition reactions at the carbonyl group of 6-bromo-1H-indole-2-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in biologically active compounds. The protocols outlined below are based on established methodologies for nucleophilic additions to aromatic and heterocyclic aldehydes and can be adapted for specific research needs.
Overview of Nucleophilic Addition Reactions
The carbonyl group of this compound is an excellent electrophile, readily undergoing attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups at the 2-position of the indole core, leading to a variety of valuable derivatives. Key reactions include:
-
Grignard and Organolithium Reactions: Formation of secondary alcohols.
-
Reductive Amination: Synthesis of primary, secondary, and tertiary amines.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Henry Reaction (Nitroaldol Reaction): Formation of β-nitroalcohols.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.
Data Presentation
The following tables summarize typical yields for nucleophilic addition reactions on indole-2-carbaldehydes and analogous compounds. Please note that yields for this compound may vary and require optimization.
Table 1: Formation of Secondary Alcohols via Grignard/Organolithium Addition
| Nucleophile | Product | Typical Yield (%) | Reference |
| Methylmagnesium bromide | 1-(6-bromo-1H-indol-2-yl)ethanol | 75-85 (estimated) | General procedure |
| Phenylmagnesium bromide | (6-bromo-1H-indol-2-yl)(phenyl)methanol | 70-80 (estimated) | General procedure |
| n-Butyllithium | 1-(6-bromo-1H-indol-2-yl)pentan-1-ol | 65-75 (estimated) | General procedure |
Table 2: Synthesis of Amines via Reductive Amination
| Amine | Reducing Agent | Product | Typical Yield (%) | Reference |
| Benzylamine | Sodium triacetoxyborohydride | N-((6-bromo-1H-indol-2-yl)methyl)aniline | 80-90 | [1] |
| Morpholine | Sodium triacetoxyborohydride | 4-((6-bromo-1H-indol-2-yl)methyl)morpholine | 85-95 | [1] |
| Ammonia | Sodium borohydride | (6-bromo-1H-indol-2-yl)methanamine | 60-70 | [2] |
Table 3: Olefination via Wittig Reaction
| Wittig Reagent | Product | Typical Yield (%) | Reference |
| (Triphenylphosphoranylidene)acetonitrile | 3-(6-bromo-1H-indol-2-yl)acrylonitrile | 85-95 (E-isomer) | [3] |
| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(6-bromo-1H-indol-2-yl)acrylate | 80-90 (E-isomer) | [3] |
| Methyltriphenylphosphonium bromide | 6-bromo-2-vinyl-1H-indole | 70-80 | [4] |
Table 4: Henry Reaction and Knoevenagel Condensation
| Nucleophile | Catalyst | Product | Typical Yield (%) | Reference |
| Nitromethane | Base (e.g., DBU) | 1-(6-bromo-1H-indol-2-yl)-2-nitroethanol | 60-75 | [5] |
| Malononitrile | Piperidine | 2-((6-bromo-1H-indol-2-yl)methylene)malononitrile | 85-95 | [1] |
| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((6-bromo-1H-indol-2-yl)methylene)malonate | 70-80 | [1] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. This compound and many of the reagents are irritants and may be harmful if swallowed or inhaled.
General Protocol for Grignard Reaction: Synthesis of (6-bromo-1H-indol-2-yl)(phenyl)methanol
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the phenylmagnesium bromide solution dropwise via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired secondary alcohol.
General Protocol for Reductive Amination: Synthesis of N-((6-bromo-1H-indol-2-yl)methyl)aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in DCE, add aniline and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Continue stirring at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the target secondary amine.
General Protocol for Wittig Reaction: Synthesis of Ethyl 3-(6-bromo-1H-indol-2-yl)acrylate
Materials:
-
This compound (1.0 eq)
-
Ethyl (triphenylphosphoranylidene)acetate (a stabilized ylide) (1.1 eq)
-
Toluene
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in toluene.
-
Add ethyl (triphenylphosphoranylidene)acetate to the solution.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the (E)-alkene.
Visualizations
The following diagrams illustrate the general reaction pathways and a typical experimental workflow.
Caption: General pathways for nucleophilic addition reactions.
Caption: A typical experimental workflow for nucleophilic additions.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Reductive amination of substituted indole-2,3-diones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes: Synthesis and Use of 6-bromo-1H-indole-2-carbaldehyde in the Development of Fluorescent Probes
Introduction
Indole derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent probes due to their inherent photophysical properties and versatile reactivity. The indole scaffold can act as a fluorophore, and its emission characteristics are often sensitive to the local environment, making it an excellent platform for designing sensors for various analytes and biological processes. 6-bromo-1H-indole-2-carbaldehyde is a valuable building block in this context. The electron-withdrawing bromine atom at the 6-position can modulate the electronic properties of the indole ring, while the reactive aldehyde group at the 2-position provides a convenient handle for introducing recognition moieties through reactions like Schiff base formation.
Principle of Fluorescent Probe Design
The most common strategy for utilizing this compound in fluorescent probe synthesis is through the condensation reaction with a primary amine to form a Schiff base (imine). This reaction extends the π-conjugated system of the indole core, which can lead to the creation of a new fluorophore with distinct photophysical properties. The resulting probe's fluorescence can be designed to respond to specific stimuli based on the chosen amine component. For instance, incorporating a metal-chelating group can lead to a chemosensor where fluorescence is modulated by the binding of metal ions, a phenomenon often driven by Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) mechanisms.
Here, we describe a hypothetical "turn-on" fluorescent probe, BIAP (Bromo-Indole Aniline Probe) , synthesized from this compound and 2-aminophenol. The hydroxyl group in the aniline moiety can act as a recognition site. In its free form, the probe's fluorescence may be quenched. Upon binding to a target analyte (e.g., a specific metal ion or a change in pH), the electronic structure of the probe is altered, leading to an enhancement in fluorescence intensity.
Quantitative Data
The photophysical properties of fluorescent probes derived from this compound are influenced by the substituent introduced via the aldehyde group and the solvent environment. The following table presents representative data for a structurally similar indole-based Schiff base fluorescent probe.
| Property | Value | Solvent | Reference Compound |
| Absorption Maximum (λabs) | ~350 - 380 nm | DMSO | Schiff base of 3-chloro-1H-indole-2-carbaldehyde |
| Emission Maximum (λem) | ~420 - 460 nm | DMSO | Schiff base of 3-chloro-1H-indole-2-carbaldehyde |
| Stokes Shift | ~70 - 80 nm | DMSO | Schiff base of 3-chloro-1H-indole-2-carbaldehyde |
| Molar Extinction Coeff. (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | DMSO | Representative indole-based Schiff bases |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 (Analyte-bound) | DMSO | Representative indole-based Schiff bases |
Experimental Protocols
Protocol 1: Synthesis of (E)-2-(((6-bromo-1H-indol-2-yl)methylene)amino)phenol (BIAP Probe)
This protocol details the synthesis of the BIAP fluorescent probe via a Schiff base condensation reaction.
Materials:
-
This compound
-
2-Aminophenol
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add 1.1 mmol of 2-aminophenol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
If a precipitate has formed, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure BIAP probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Fluorescent Properties
This protocol provides a general method for assessing the fluorescence response of the synthesized BIAP probe to a target analyte (e.g., a metal ion like Zn²⁺).
Materials:
-
Synthesized BIAP fluorescent probe
-
Stock solution of the probe in a suitable solvent (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Stock solution of the target analyte (e.g., 10 mM ZnCl₂ in water)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the BIAP probe (e.g., 10 µM) by diluting the stock solution in the buffer.
-
Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex, determined from UV-Vis spectroscopy).
-
Titrate the probe solution with increasing concentrations of the target analyte.
-
After each addition of the analyte, allow the solution to equilibrate for a few minutes and then record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the probe's sensitivity and detection limit.
-
To assess selectivity, repeat the experiment with other potential interfering species at the same concentration.
Visualizations
Caption: Synthetic workflow for the BIAP fluorescent probe.
Caption: "Turn-on" signaling mechanism of the BIAP probe.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-1H-indole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-bromo-1H-indole-2-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The most widely employed method for the formylation of electron-rich heterocycles like 6-bromo-1H-indole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the indole ring, primarily at the C2 position for N-unsubstituted indoles.
Q2: What are the main challenges encountered during the Vilsmeier-Haack synthesis of this compound?
A2: Researchers may face several challenges, including low yields, the formation of side products, and difficulties in purifying the final product. Common side reactions include the formation of the isomeric 6-bromo-1H-indole-3-carbaldehyde, di-formylated products, and polymeric resinous materials.
Q3: Are there any alternative methods to the Vilsmeier-Haack reaction for this synthesis?
A3: While the Vilsmeier-Haack reaction is prevalent, other formylation methods for indoles exist, although they may be less direct for C2-formylation. These can include the Reimer-Tiemann reaction, which typically favors C3-formylation, and metal-catalyzed carbonylation reactions. However, for achieving formylation at the C2-position of 6-bromo-1H-indole, the Vilsmeier-Haack reaction remains a primary choice. A newer, milder alternative is the boron-catalyzed formylation using trimethyl orthoformate, which has shown promise for various indole derivatives.[1][2]
Q4: How can the purity of this compound be assessed and improved?
A4: The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purification is commonly achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents. |
| Insufficiently electrophilic Vilsmeier reagent. | The Vilsmeier reagent is a relatively weak electrophile. For the somewhat deactivated 6-bromo-1H-indole, ensure the reaction temperature is appropriately controlled. A slight increase in temperature after the initial addition may be necessary, but should be monitored carefully to avoid side reactions. | |
| Formation of 6-bromo-1H-indole-3-carbaldehyde isomer | Reaction conditions favoring C3-formylation. | While C2-formylation is generally preferred for N-unsubstituted indoles, the ratio of C2 to C3 isomers can be influenced by the solvent and temperature. Using a less polar solvent might slightly favor C2-formylation. Careful optimization of the reaction temperature is crucial. |
| Formation of Di-formylated Products | Excess Vilsmeier reagent or prolonged reaction time. | Carefully control the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF) to the 6-bromo-1H-indole substrate. A molar ratio of 1.1-1.5 equivalents of the Vilsmeier reagent is a good starting point. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. |
| Formation of Dark, Resinous Byproducts | Polymerization of the indole starting material or product under acidic conditions. | Maintain a low reaction temperature, especially during the addition of the indole to the Vilsmeier reagent. Ensure a controlled and efficient work-up procedure to neutralize the acidic reaction mixture promptly. |
| Difficult Purification | Similar polarity of the desired product and byproducts. | For column chromatography, use a carefully selected gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) to achieve good separation. For recrystallization, screen various solvent systems to find one that provides good differential solubility between the product and impurities. |
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound (General Procedure)
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
6-bromo-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) and anhydrous DCE. Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
Formylation Reaction: Dissolve 6-bromo-1H-indole (1.0 eq.) in anhydrous DCE in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, but this should be done cautiously to avoid byproduct formation.
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice containing sodium acetate (4.0 eq.). Stir the mixture vigorously until the ice has melted.
-
Extraction and Purification: Extract the aqueous mixture with DCM or EtOAc (3 x volume of aqueous layer). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization.
Quantitative Data
The yield of this compound can vary significantly depending on the precise reaction conditions. Below is a table summarizing typical yields for the Vilsmeier-Haack formylation of various indole derivatives to provide a comparative context.
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [5] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 22.5 (for 2-formyl-3-methylindole) | [5] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [5] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 95 | [5] |
| 6-Bromo-1H-indole | POCl₃, DMF | Not specified | Not specified | Not explicitly stated for the 2-carbaldehyde isomer in the provided search results. Yields for related reactions suggest a moderate to good yield (50-80%) is achievable with optimization. | Inferred from general Vilsmeier-Haack literature. |
Visualizations
References
Technical Support Center: Purification of 6-bromo-1H-indole-2-carbaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 6-bromo-1H-indole-2-carbaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel (SiO2). Silica gel is slightly acidic and is well-suited for separating moderately polar compounds like this indole derivative.[1] Standard flash chromatography grade silica gel (230-400 mesh) is typically effective.
Q2: What is a good starting solvent system (mobile phase) for this purification?
A2: A common and effective solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate. A good starting point for elution is a gradient from 5% to 30% ethyl acetate in hexanes.[2] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC) to achieve good separation.
Q3: How can I visualize the compound on a TLC plate?
A3: this compound is a UV-active compound due to the indole ring system. Therefore, it can be easily visualized on a TLC plate under a UV lamp (typically at 254 nm). Additionally, staining with a p-anisaldehyde solution followed by gentle heating can be used as a secondary visualization method, which often produces a colored spot.
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is typically a solid. Its molecular weight is approximately 224.06 g/mol .[3][4] The melting point and color can vary depending on the purity.
Troubleshooting Guide
Problem 1: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system (e.g., 50% ethyl acetate in hexanes).
-
Possible Cause: The compound may be strongly adsorbed to the silica gel, or it may have degraded on the acidic silica.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. You can try a solvent system with a higher percentage of ethyl acetate or add a small amount of a more polar solvent like methanol (e.g., 1-2% methanol in dichloromethane).[5]
-
Use a Different Adsorbent: If increasing solvent polarity does not work, consider using a less acidic stationary phase like neutral alumina.
-
Check for Degradation: Run a quick NMR or LC-MS of your crude material to check for the presence of the desired product. The aldehyde functionality can be sensitive.
-
Problem 2: The separation between my desired product and an impurity is very poor (spots are too close on TLC).
-
Possible Cause: The chosen solvent system does not have the right selectivity for the compounds.
-
Solution:
-
Optimize the Solvent System: Test a variety of solvent systems with different polarities and selectivities. For example, you could try replacing ethyl acetate with diethyl ether or using a mixture of toluene and acetone.
-
Fine-tune the Polarity: Make small, incremental changes to the solvent ratio (e.g., changing from 20% to 22% ethyl acetate in hexanes) to achieve optimal separation.
-
Consider a Different Stationary Phase: If solvent optimization fails, a different stationary phase like alumina or even reverse-phase silica might provide the necessary selectivity.
-
Problem 3: My compound is coming off the column too quickly (high Rf value), even with a low polarity solvent system.
-
Possible Cause: The solvent system is too polar for your compound.
-
Solution:
-
Decrease Solvent Polarity: Reduce the percentage of the polar solvent in your mobile phase. For instance, if you are using 15% ethyl acetate in hexanes, try 5-10%.
-
Use a Less Polar Solvent: Switch to a less polar solvent system overall. For example, use toluene instead of dichloromethane as the less polar component.
-
Problem 4: I see streaking of my compound on the TLC plate and the column.
-
Possible Cause:
-
The sample is overloaded on the TLC plate or column.
-
The compound has low solubility in the mobile phase.
-
The compound is acidic or basic and is interacting strongly with the silica gel.
-
-
Solution:
-
Reduce Sample Concentration: Use a more dilute solution of your sample for spotting on the TLC plate and loading onto the column.
-
Improve Solubility: Ensure your crude material is fully dissolved in a minimal amount of the mobile phase or a slightly stronger solvent before loading it onto the column.
-
Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to reduce streaking. For basic compounds, adding a small amount of triethylamine (e.g., 0.5-1%) can have a similar effect.
-
Problem 5: The purified fractions show the presence of a new, unexpected spot by TLC.
-
Possible Cause: The compound may be degrading on the silica gel column. The aldehyde group in this compound can be sensitive to the acidic nature of silica gel over long periods.
-
Solution:
-
Speed up the Chromatography: Use flash column chromatography with applied pressure to minimize the time the compound spends on the column.
-
Deactivate the Silica Gel: You can deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent (e.g., 0.1-1%).
-
Use a Different Stationary Phase: Consider using neutral alumina as the stationary phase to avoid acid-catalyzed degradation.
-
Data Presentation
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound | Potential Impurities and their Behavior |
| 90:10 | ~0.2 - 0.3 | Less polar impurities will have a higher Rf. |
| 80:20 | ~0.4 - 0.5 | Good for initial separation assessment. |
| 70:30 | ~0.6 - 0.7 | May cause the product to elute too quickly. |
| Dichloromethane:Methanol (98:2) | ~0.3 - 0.4 | Useful for separating more polar impurities. |
Note: These Rf values are estimates and can vary depending on the specific batch of silica gel, temperature, and other experimental conditions. Always perform a TLC analysis to determine the optimal solvent system for your specific mixture.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.
-
Carefully add the sample solution to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Allow the sample to enter the silica bed by draining the solvent until the liquid level is at the top of the sand.
-
Wash the sides of the column with a small amount of the initial eluent and allow this to enter the silica bed as well.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes or vials).
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, melting point, LC-MS).
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. 3-bromo-1H-indole-2-carbaldehyde | 906440-21-9 | Benchchem [benchchem.com]
- 3. This compound | C9H6BrNO | CID 13567958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 105191-12-6 | 6-Bromo-1H-indole-2-carboxaldehyde [synthonix.com]
- 5. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 6-Bromo-1H-indole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-1H-indole-2-carbaldehyde. This valuable intermediate is often prepared via the Vilsmeier-Haack formylation of 6-bromoindole, a reaction that can be accompanied by several side reactions. This guide aims to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound via the Vilsmeier-Haack reaction?
A1: The most prevalent side product is the constitutional isomer, 6-bromo-1H-indole-3-carbaldehyde . The electron-rich nature of the indole ring favors electrophilic substitution at the C3 position, which is electronically more activated than the C2 position.[1]
Q2: How can I favor the formation of the desired 2-formylated product over the 3-formylated isomer?
A2: To direct the Vilsmeier-Haack formylation to the C2 position, it is crucial to protect the indole nitrogen. The introduction of a sterically bulky or electron-withdrawing protecting group, such as a phenylsulfonyl (-SO₂Ph) or tosyl (-Ts) group, hinders electrophilic attack at C3 and electronically favors substitution at C2.
Q3: What are other potential side reactions to be aware of?
A3: Besides the formation of the 3-isomer, other potential side reactions include:
-
Di-formylation: Introduction of a second formyl group onto the indole ring, although this is less common under standard Vilsmeier-Haack conditions.
-
Polymerization/Dimerization: Indoles can be sensitive to acidic conditions and may undergo polymerization or dimerization, leading to the formation of colored byproducts.[2]
-
Formation of Chloro-substituted Byproducts: In some cases, the phosphorus oxychloride (POCl₃) used in the Vilsmeier-Haack reaction can lead to the formation of chlorinated side products.
Q4: How can I monitor the progress of the reaction and the formation of side products?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), it is possible to distinguish between the starting material (6-bromoindole), the desired 2-aldehyde, and the 3-aldehyde isomer. High-performance liquid chromatography (HPLC) can provide more quantitative information on the isomer ratio.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired 2-aldehyde; primary product is the 3-aldehyde. | Formylation was performed on unprotected 6-bromoindole. | 1. Protect the indole nitrogen with a suitable protecting group (e.g., phenylsulfonyl chloride) prior to the Vilsmeier-Haack reaction. 2. After formylation, remove the protecting group under appropriate conditions (e.g., hydrolysis with NaOH). |
| Significant amount of unreacted starting material (N-protected 6-bromoindole). | 1. Incomplete reaction. 2. Insufficient amount of Vilsmeier reagent. 3. Low reaction temperature. | 1. Increase the reaction time. 2. Increase the molar equivalents of DMF and POCl₃. 3. Gradually increase the reaction temperature while monitoring by TLC. |
| Formation of dark, tarry materials in the reaction mixture. | Polymerization of the indole substrate under acidic Vilsmeier-Haack conditions. | 1. Ensure the reaction is carried out under anhydrous conditions. 2. Maintain a low reaction temperature during the addition of reagents. 3. Minimize the reaction time as much as possible. |
| Difficulty in separating the 2- and 3-aldehyde isomers. | The isomers have similar polarities. | 1. Utilize column chromatography with a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).[3] 2. Consider preparative HPLC for separation of small quantities.[3] |
| Presence of an unexpected chlorinated byproduct. | Reaction of the substrate with excess POCl₃. | 1. Use a stoichiometric amount of POCl₃ relative to DMF. 2. Maintain a low reaction temperature during the formation of the Vilsmeier reagent. |
Experimental Protocols
Synthesis of 1-(Phenylsulfonyl)-6-bromo-1H-indole
A detailed protocol for the N-protection of 6-bromoindole is a prerequisite for selective C2-formylation.
Materials:
-
6-bromo-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phenylsulfonyl chloride (PhSO₂Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-bromo-1H-indole in anhydrous DMF at 0 °C, add sodium hydride portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add phenylsulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Vilsmeier-Haack Formylation of 1-(Phenylsulfonyl)-6-bromo-1H-indole
Materials:
-
1-(Phenylsulfonyl)-6-bromo-1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(phenylsulfonyl)-6-bromo-1H-indole in anhydrous DMF, add phosphorus oxychloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice water and basify with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude 1-(phenylsulfonyl)-6-bromo-1H-indole-2-carbaldehyde.
Deprotection to Yield this compound
Materials:
-
Crude 1-(phenylsulfonyl)-6-bromo-1H-indole-2-carbaldehyde
-
Methanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude protected aldehyde in methanol.
-
Add the aqueous NaOH solution and stir the mixture at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.
Visualizing Reaction Pathways
To better understand the regioselectivity challenge, the following diagrams illustrate the Vilsmeier-Haack formylation of both unprotected and N-protected 6-bromoindole.
Caption: Vilsmeier-Haack formylation of unprotected 6-bromoindole.
Caption: C2-selective formylation using an N-protecting group.
References
Optimization of Suzuki coupling conditions for 6-bromo-1H-indole-2-carbaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 6-bromo-1H-indole-2-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the most common causes and how can I begin troubleshooting?
A1: Low or no yield is a frequent challenge that can originate from several factors, including the catalyst, reagents, or reaction conditions. The indole and aldehyde functionalities on your substrate require careful consideration.
Primary areas to investigate:
-
Catalyst Inactivity: The active Pd(0) species is essential for the catalytic cycle. If it fails to form or is deactivated by oxygen, the reaction will not proceed.[1]
-
Solution: Ensure your palladium source and ligands are of high purity. Use a fresh catalyst or a robust pre-catalyst. Crucially, degas your solvent and reaction mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes prior to heating to prevent oxidation of the Pd(0) species.[1][2]
-
-
Boronic Acid Instability: Boronic acids, particularly heteroaryl variants, can degrade via protodeboronation (the boronic acid group is replaced by a hydrogen).[3]
-
Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronate esters, such as pinacol esters, which can mitigate this side reaction.[3]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent.[1]
-
Solution: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically required.[1] The base activates the boronic acid for transmetalation.[4] A solvent system of an organic solvent (e.g., 1,4-dioxane, DME, THF) mixed with water is common, as water helps dissolve the base and facilitates key reaction steps.[1][5] However, ensure the base is finely ground for better reactivity and solubility.[5]
-
Q2: What are the common side products, and how can I minimize their formation?
A2: Besides low yield, several side reactions can complicate your product purification and reduce efficiency.
-
Homocoupling of Boronic Acid: Two molecules of your boronic acid couple together. This is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas (N₂ or Ar) is the most effective way to prevent this.[3]
-
-
Protodeboronation: As mentioned in Q1, the C-B bond is cleaved and replaced by a C-H bond.
-
Dehalogenation: The starting this compound is reduced, replacing the bromine with a hydrogen.
-
Solution: This can sometimes be attributed to catalyst degradation or specific reaction conditions. Screening different ligands or catalyst systems may be necessary to find conditions that favor cross-coupling over reduction.
-
Q3: Does the acidic N-H proton on the indole ring interfere with the reaction? Should I use a protecting group?
A3: Yes, the acidic N-H proton can interfere with the catalytic cycle, potentially leading to lower or inconsistent yields.[3] While many Suzuki couplings on indoles work without protection, N-protection can significantly improve outcomes if you are facing issues.[3][7]
-
Solution: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) or tosyl (Tos) can prevent these side reactions and lead to higher, more reproducible yields.[7] However, this adds protection and deprotection steps to your overall synthesis. It is recommended to first attempt the reaction without a protecting group and only implement this strategy if yields are unsatisfactory.[7]
Q4: How do the bromo and aldehyde substituents on the indole ring affect reactivity?
A4: The electronic properties of your substrate are a key consideration. The this compound has two electron-withdrawing groups (the bromo and aldehyde functionalities).
-
Effect on Oxidative Addition: Generally, electron-withdrawing groups on an aryl halide can make the oxidative addition step (the first step in the catalytic cycle) more favorable.[3] However, the indole ring itself is electron-rich, which can sometimes make this step more difficult compared to simple aryl bromides.[5] If oxidative addition is suspected to be the rate-limiting step, screening bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) is recommended as they can accelerate this process.[1][5]
Optimization and Troubleshooting Data
Table 1: Recommended Starting Conditions & Optimization Strategy
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Screen other catalysts like Pd(PPh₃)₄, or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a specific ligand. Buchwald pre-catalysts (e.g., XPhos Pd G3) are also highly effective.[1][3] | Pd(dppf)Cl₂ is often a robust and reliable starting point for heteroaromatic couplings.[8] Different catalysts offer varying levels of activity and stability. |
| Ligand | dppf (if using Pd(dppf)Cl₂) | If using a ligand-free Pd source, screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos (typically at a 2:1 ligand-to-palladium ratio).[1] | Bulky, electron-rich ligands can accelerate both the oxidative addition and reductive elimination steps and are often necessary for challenging, electron-rich substrates like indoles.[1][5] |
| Base | K₂CO₃ (2-3 equivalents) | Screen other bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[3][5] | The strength and solubility of the base are critical. K₃PO₄ is often effective for heteroaryl couplings, while Cs₂CO₃ is more soluble and can be beneficial in certain solvent systems.[1][9] |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | Try other solvent systems like Toluene/Water, DME/Water, or DMF.[3][10] | The solvent must dissolve the reactants sufficiently. The aqueous portion is crucial for dissolving the inorganic base and promoting transmetalation.[11] |
| Temperature | 80-100 °C | Incrementally increase the temperature (e.g., up to 110 °C for dioxane). For higher temperatures, consider using a solvent like DMF or employing microwave irradiation.[10][12] | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased side reactions. |
Table 2: Systematic Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Inactive/decomposed catalyst.2. Poor quality boronic acid.3. Insufficient degassing (O₂ present). | 1. Use fresh catalyst from a reliable source.2. Use fresh boronic acid or a pinacol ester.3. Degas solvents and the reaction mixture thoroughly with N₂ or Ar for 15-20 min. |
| Low Conversion | 1. Suboptimal temperature.2. Inefficient catalyst/ligand system.3. Weak or poorly soluble base. | 1. Increase reaction temperature in 10 °C increments.2. Screen alternative ligands (e.g., SPhos, XPhos).3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). |
| Significant Side Products | 1. Homocoupling: Oxygen in the reaction.2. Protodeboronation: Base is too strong; boronic acid unstable.3. Dehalogenation: Catalyst system promotes reduction. | 1. Improve degassing procedure.2. Use a milder base (K₃PO₄, KF) and a more stable boronate ester.3. Screen different palladium catalysts and ligands. |
| Inconsistent Results | 1. Variable reagent quality (especially boronic acid).2. Interference from indole N-H.3. Inconsistent degassing or moisture control. | 1. Purchase new, high-purity reagents.2. Consider N-protection with a Boc group.3. Standardize all experimental procedures, ensuring an inert atmosphere and use of anhydrous solvents. |
Experimental Protocols & Visual Guides
General Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of equivalents, temperature, and time may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1–0.2 M.[3]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80–100 °C) using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Visual Workflow and Logic Diagrams
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Preventing decomposition of 6-bromo-1H-indole-2-carbaldehyde during reactions
Welcome to the technical support center for 6-bromo-1H-indole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be decomposing during my reaction, leading to low yields. What are the likely causes?
A1: Decomposition of this compound is a common issue and can be attributed to several factors inherent to the indole scaffold and the reactive aldehyde group. Indole derivatives, in general, are susceptible to oxidation, and the presence of the aldehyde can lead to side reactions. Key potential causes include:
-
High Reaction Temperature: Indole derivatives can be thermally labile.
-
Presence of Oxygen: The indole ring is prone to oxidation, which can be exacerbated by atmospheric oxygen, especially at elevated temperatures.
-
Strongly Acidic or Basic Conditions: While the indole core is relatively stable, harsh pH conditions can promote decomposition or unwanted side reactions.
-
Extended Reaction Times: Prolonged exposure to reaction conditions, even optimal ones, can lead to gradual degradation of the starting material or product.
-
Light Exposure: Some indole compounds are light-sensitive and can degrade upon prolonged exposure to light.
Q2: I am observing a significant amount of a debrominated side product (1H-indole-2-carbaldehyde) in my crude reaction mixture. How can I prevent this?
A2: The formation of the debrominated product is a known side reaction, particularly in palladium-catalyzed cross-coupling reactions. This reductive dehalogenation can be promoted by the palladium catalyst itself. To mitigate this:
-
N-Protection: The acidic N-H proton of the indole can be deprotonated by the base in the reaction, increasing the electron density of the indole ring and making the C-Br bond more susceptible to cleavage. Protecting the nitrogen with a suitable group (e.g., Boc, SEM, or tosyl) can prevent this and lead to cleaner reactions.
-
Use Anhydrous Solvents: Impurities such as water or alcohols in solvents can act as hydride sources, leading to reductive debromination. Ensure all solvents are of high purity and anhydrous.
-
Thorough Degassing: Oxygen can play a role in catalyst decomposition pathways that may contribute to dehalogenation. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under Argon or Nitrogen) is crucial.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., Argon or Nitrogen). This will minimize degradation from moisture, air, and light.
Troubleshooting Guide: Palladium-Catalyzed Suzuki-Miyaura Coupling
This guide focuses on troubleshooting a common application of this compound: the Suzuki-Miyaura cross-coupling reaction to form 6-aryl-1H-indole-2-carbaldehydes.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Palladium Catalyst | The active Pd(0) species is crucial for the catalytic cycle. Ensure the palladium precursor and ligands are of high purity and stored correctly. Consider using a fresh batch of catalyst or a more robust pre-catalyst. Ensure the solvent and reaction mixture are thoroughly degassed to prevent catalyst oxidation.[1][2] |
| Inappropriate Base or Solvent | The choice of base and solvent system is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Common solvent systems include dioxane/water or THF/water. The solubility of all reactants is key.[1] |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may be necessary. Monitor the reaction closely by TLC to avoid decomposition of the starting material at higher temperatures. |
| Poor Quality Boronic Acid | Boronic acids can undergo protodeboronation, especially in the presence of water. Use high-quality, fresh boronic acid. Alternatively, consider using the corresponding boronic ester (e.g., a pinacol ester) to minimize this side reaction.[1] |
| N-H Reactivity | The unprotected indole N-H can interfere with the catalytic cycle. If other troubleshooting steps fail, consider protecting the indole nitrogen with a group like Boc (tert-Butoxycarbonyl). This can improve solubility and prevent side reactions.[2] |
Problem: Formation of Multiple Side Products
| Side Product | Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | This biaryl byproduct is often promoted by the presence of oxygen or high catalyst loadings.[1] | Ensure thorough degassing of all reagents and solvents. A slight reduction in the palladium catalyst loading may also be beneficial. |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture. | Use high-purity, fresh boronic acid. Using a boronic ester or minimizing the water content in the reaction can suppress this side reaction.[1] |
| Debromination of Starting Material | Reductive cleavage of the C-Br bond. | Protect the indole nitrogen. Use high-purity, anhydrous solvents and ensure strictly anaerobic conditions. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol% or Pd₂(dba)₃ at 2.5 mol% with a suitable ligand like SPhos at 10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst system if not using a pre-formed catalyst.
-
Add the palladium catalyst (and ligand, if applicable) to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting flowchart for decomposition issues.
References
Troubleshooting low yields in the formylation of 6-bromoindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the formylation of 6-bromoindole.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low yields in the formylation of 6-bromoindole. What are the general reasons for this?
A1: Low yields in the formylation of 6-bromoindole can stem from several factors. The bromine atom at the 6-position is electron-withdrawing, which deactivates the indole ring towards electrophilic substitution, making the reaction more challenging than with electron-rich indoles. Common issues include suboptimal reaction conditions, reagent quality, and the choice of formylation method. For instance, moisture can quench the reagents in many formylation reactions, significantly reducing yields.
Q2: Which formylation method is recommended for 6-bromoindole?
A2: For 6-bromoindole, a boron-catalyzed formylation using boron trifluoride diethyl etherate (BF₃·OEt₂) and trimethyl orthoformate (TMOF) is a highly effective method.[1][2] This approach is reported to provide high to excellent yields (66-98%) for indoles with halogen substituents at the C6 position.[1] The Vilsmeier-Haack reaction is another common method, though yields can be variable due to the electron-deficient nature of the substrate. The Duff reaction is generally not recommended as it is inefficient and requires strongly electron-donating groups.[3][4]
Q3: I am using the Vilsmeier-Haack reaction and getting a significant amount of a byproduct. What could it be and how can I avoid it?
A3: A common byproduct in the Vilsmeier-Haack formylation of indoles is 3-cyanoindole.[5] This can form if nitrogen-containing impurities are present in the reagents or if the reaction is quenched with an ammonia-based solution.[5] To minimize its formation, use high-purity, anhydrous solvents and freshly distilled reagents. Ensure your dimethylformamide (DMF) is free from decomposition products. Quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution is recommended over ammonia-based solutions.[5]
Q4: In the boron-catalyzed formylation of 6-bromoindole, are there any specific modifications to the standard procedure I should be aware of?
A4: Yes, for the formylation of 6-chloro- and 6-bromoindole using BF₃·OEt₂ and TMOF, it is crucial to use a higher equivalence of TMOF. Specifically, using 10 equivalents of TMOF is necessary to ensure the reaction proceeds smoothly.[1][2] This is likely to control the exothermicity of the reaction when scaling up.
Q5: Can I use the Duff reaction for the formylation of 6-bromoindole?
A5: The Duff reaction is generally not suitable for 6-bromoindole. This method requires strongly electron-donating substituents on the aromatic ring to be effective and is known for being generally inefficient.[3][4] The electron-withdrawing nature of the bromine atom on the indole ring makes it a poor substrate for this reaction.
Troubleshooting Guides
Low Yield in Vilsmeier-Haack Formylation
| Symptom | Possible Cause | Recommended Solution |
| No or very little product formation | Insufficiently reactive Vilsmeier reagent. | Ensure anhydrous conditions. Use fresh, high-purity POCl₃ and DMF. |
| Deactivated substrate (6-bromoindole). | Increase reaction temperature and/or reaction time. Monitor the reaction progress by TLC. | |
| Formation of a significant amount of 3-cyanoindole | Nitrogen-containing impurities in reagents. | Use high-purity, anhydrous solvents and freshly distilled reagents. |
| Inappropriate work-up conditions. | Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[5] | |
| Complex mixture of products | Reaction temperature too high or reaction time too long. | Optimize reaction conditions by starting with milder temperatures and shorter reaction times. |
| Presence of moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
Low Yield in Boron-Catalyzed Formylation (BF₃·OEt₂/TMOF)
| Symptom | Possible Cause | Recommended Solution |
| Sluggish or incomplete reaction | Insufficient amount of formylating agent. | For 6-bromoindole, use 10 equivalents of trimethyl orthoformate (TMOF).[1][2] |
| Inactive catalyst. | Use a fresh bottle of BF₃·OEt₂. | |
| Formation of tris(indolyl)methane (TIM) byproduct | Use of other Lewis acids or slow addition of catalyst. | BF₃·OEt₂ is selective for formylation. Add the BF₃·OEt₂ rapidly to the mixture of 6-bromoindole and TMOF.[2] |
| Exothermic reaction upon scaling up | Reaction is inherently exothermic. | Increase the loading of TMOF to 10 equivalents to better control the reaction temperature.[1][2] |
Quantitative Data Summary
The following table provides a comparison of different formylation methods for substituted indoles.
| Formylation Method | Substrate | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Boron-Catalyzed | 6-Halo/Cyano-Indoles | BF₃·OEt₂, TMOF (10 eq.) | Room Temperature, 1 min | 66-98 | [1] |
| Vilsmeier-Haack | Indole | POCl₃, DMF | 0 to 85 °C, 6 h | 96 | [6] |
| Vilsmeier-Haack | 4-Methylindole | POCl₃, DMF | 0 to 85 °C, 8 h | 90 | [6] |
| Iron-Catalyzed | Indole | FeCl₃, Formaldehyde, aq. NH₃ | 130 °C, DMF | up to 93 | [7] |
| Duff Reaction | Phenols (electron-rich) | Hexamethylenetetramine | 85–120°C | 20–80 (variable) | [3] |
Experimental Protocols
Protocol 1: Boron-Catalyzed Formylation of 6-Bromoindole
This protocol is adapted from the procedure described for halogenated indoles.[1][2]
Materials:
-
6-bromoindole
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous solvent (optional, the reaction can be run neat)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromoindole (1 equivalent).
-
Add trimethyl orthoformate (10 equivalents).
-
Stir the mixture at room temperature.
-
Rapidly add boron trifluoride diethyl etherate (1 equivalent) to the stirred mixture.
-
The reaction is typically complete within 1-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of 6-Bromoindole
This is a general protocol that may require optimization for 6-bromoindole.
Materials:
-
6-bromoindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM, optional)
-
Ice-cold water or saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous DMF. Cool the flask in an ice bath (0 °C). Slowly add POCl₃ (1.2 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 6-bromoindole (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-80 °C. The optimal temperature and time will need to be determined by monitoring the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in the formylation of 6-bromoindole.
Caption: Experimental workflow for the boron-catalyzed formylation of 6-bromoindole.
References
- 1. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
Technical Support Center: Purification of 6-bromo-1H-indole-2-carbaldehyde
This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of crude 6-bromo-1H-indole-2-carbaldehyde (CAS: 105191-12-6). The following sections provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity and success of your experimental work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities
The primary route to this compound is often a Vilsmeier-Haack formylation of 6-bromoindole.[1][2][3] This reaction, while effective, is prone to generating a specific profile of impurities that can complicate downstream applications. Understanding these potential contaminants is the first step toward devising an effective purification strategy.
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile is typically dictated by the specifics of the Vilsmeier-Haack reaction conditions. Key impurities include:
-
Unreacted Starting Material: Residual 6-bromoindole is a very common impurity. Its polarity is significantly lower than the aldehyde product, making it relatively easy to separate via chromatography.
-
Isomeric Byproducts: Although formylation is directed to the C2 position, small amounts of the isomeric 6-bromo-1H-indole-3-carbaldehyde (CAS: 17826-04-9) may form. These isomers can have very similar polarities, posing a significant chromatographic challenge.
-
Vilsmeier Reagent Byproducts: The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent.[3][4] Post-reaction hydrolysis is necessary to convert the intermediate iminium salt to the final aldehyde. Incomplete hydrolysis or side reactions can leave phosphorus-containing byproducts and residual DMF, which are typically removed during aqueous workup.
-
Colored Degradation Products: Indole scaffolds are susceptible to oxidation and acid-catalyzed polymerization, especially when heated or exposed to light.[5] This often results in the formation of highly colored, high-molecular-weight species that can turn the crude product yellow, brown, or even dark red.
Q2: My crude product is a dark, oily residue instead of the expected solid. What is the likely cause?
A2: An oily or tar-like consistency in the crude product, which should ideally be a solid, typically points to one or more of the following issues:
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., DMF, acetonitrile) or extraction solvent (e.g., ethyl acetate, DCM) is a common cause. Ensure the product is dried thoroughly under high vacuum.
-
Excessive Impurities: A high concentration of impurities can act as a eutectic mixture, depressing the melting point of the product and preventing crystallization.
-
Degradation: As mentioned in Q1, acidic conditions from the Vilsmeier-Haack reaction can lead to the formation of non-crystalline, polymeric tars. A rapid and efficient aqueous quench is critical to minimize this.
Q3: How can I quickly assess the purity of my crude product and identify the major impurities?
A3: A combination of Thin Layer Chromatography (TLC) and Proton NMR (¹H NMR) spectroscopy provides a rapid and informative assessment:
-
TLC Analysis: Use a silica gel plate with an eluent system such as 3:1 Hexanes:Ethyl Acetate. The aldehyde product should have a moderate Rf value. Unreacted 6-bromoindole will have a higher Rf (less polar), while highly polar baseline material often corresponds to salts or degradation products. Multiple spots near the product's Rf may indicate isomeric impurities.
-
¹H NMR Spectroscopy: The aldehyde proton of the desired 2-carbaldehyde isomer typically appears as a singlet around 9.8 ppm. The corresponding proton for the 3-carbaldehyde isomer is often slightly more downfield, around 10.0-10.1 ppm. The presence of unreacted 6-bromoindole can be identified by its characteristic aromatic and N-H proton signals without an accompanying aldehyde peak.
Section 2: Troubleshooting Guide for Purification
This section addresses common problems encountered during the purification process and provides actionable solutions based on chemical principles.
Problem 1: Poor Separation or Significant Streaking During Silica Gel Chromatography.
-
Symptoms: On a TLC plate, the product spot appears as a streak rather than a tight circle. During column chromatography, the product elutes over a large number of fractions with poor resolution from nearby impurities.
-
Causality: The indole N-H proton is weakly acidic. This acidity can cause strong, non-ideal interactions with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to "tailing" or streaking, which ruins separation efficiency.
-
Solution:
-
Solvent System Optimization: The polarity of the eluent must be meticulously tuned. Start with a low-polarity system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate). A shallow gradient is often more effective than an isocratic (constant composition) system for separating closely related isomers.
-
Amine Additive: To mitigate the acidic interactions, add a small amount of triethylamine (Et₃N) or ammonia to the eluent system (typically 0.1-1.0% by volume). The basic amine neutralizes the acidic sites on the silica gel, preventing the indole from sticking and resulting in sharper bands and improved separation.
-
Problem 2: Product Fails to Crystallize or "Oils Out" During Recrystallization.
-
Symptoms: Upon cooling the recrystallization solution, the product either remains fully dissolved or separates as an oil instead of forming solid crystals.
-
Causality: This is a classic purification challenge. "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point (or the melting point of an impure mixture). This is often caused by an inappropriate solvent choice or the presence of impurities that inhibit the formation of a crystal lattice.
-
Solution:
-
Systematic Solvent Screening: The ideal recrystallization solvent is one in which the product is highly soluble when hot but poorly soluble when cold.[6] Test a range of solvents (see Table 2). A two-solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water) is often effective. Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethyl acetate) and then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes faintly cloudy (the saturation point). Allow this solution to cool slowly.
-
Promote Nucleation: Slow cooling is paramount for forming large, pure crystals.[6] Rapid cooling (e.g., plunging in an ice bath) often traps impurities and promotes oiling out. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a single, pure seed crystal.
-
Problem 3: Persistent Color in the Final Product.
-
Symptoms: The isolated product is off-white, yellow, or tan, even after chromatography or an initial recrystallization. Commercial this compound is typically a white to light yellow solid.
-
Causality: The color is due to trace amounts of highly conjugated, chromophoric impurities, likely arising from oxidation or polymerization. These impurities can be difficult to remove as they may have similar solubility and chromatographic behavior to the desired product.
-
Solution:
-
Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb colored impurities. This technique should be performed during recrystallization.
-
Procedure: After dissolving the crude product in the hot recrystallization solvent, remove the solution from the heat source. Add a very small amount of activated carbon (e.g., 1-2% of the solute's weight). A large excess of carbon will adsorb the product as well, reducing the yield. Swirl or briefly stir the hot mixture for a few minutes, then perform a hot gravity filtration through fluted filter paper to remove the carbon. The resulting filtrate should be colorless or significantly lighter in color. Proceed with the crystallization as usual.[6]
-
Proper Storage: To prevent re-coloration, store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (2-8°C is recommended).[7]
-
Section 3: Detailed Purification Protocols
Protocol 1: Standard Aqueous Workup
This protocol is the first purification step after the Vilsmeier-Haack reaction is complete.
-
Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the mixture is basic (pH > 8). This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes acidic reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: Based on TLC analysis, prepare the chosen eluent system. A common starting point is a mixture of hexanes and ethyl acetate. If streaking was observed on the TLC, add 0.5% triethylamine to the eluent mixture.
-
Column Packing: Pack the column with silica gel as a slurry in the least polar solvent mixture you plan to use.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexanes:EtOAc). Collect fractions and monitor their composition by TLC. Gradually increase the eluent polarity (e.g., to 80:20 or 70:30 Hexanes:EtOAc) to elute the product.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 2.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from heat, add a small amount of activated carbon, swirl for 2-5 minutes, and perform a hot filtration to remove the carbon.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Section 4: Visual Workflows and Data
Purification Workflow Diagram
Caption: General purification strategy for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common purification issues.
Data Summary Tables
Table 1: Typical TLC Rf Values
| Compound | Approximate Rf | Recommended Eluent |
| 6-Bromoindole (Starting Material) | 0.65 - 0.75 | 4:1 Hexanes:Ethyl Acetate |
| This compound | 0.40 - 0.50 | 4:1 Hexanes:Ethyl Acetate |
| 6-bromo-1H-indole-3-carbaldehyde | 0.35 - 0.45 | 4:1 Hexanes:Ethyl Acetate |
| Baseline Impurities | < 0.10 | 4:1 Hexanes:Ethyl Acetate |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Suggested Solvents for Recrystallization Screening
| Single Solvents | Two-Solvent Systems (Good/Poor) |
| Ethanol | Ethyl Acetate / Hexanes |
| Isopropanol | Ethanol / Water |
| Ethyl Acetate | Acetone / Water |
| Toluene | Dichloromethane / Pentane |
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-bromo-1H-indole-2-carbaldehyde | 906440-21-9 | Benchchem [benchchem.com]
Optimizing temperature for the synthesis of 6-bromo-1H-indole-2-carbaldehyde
Technical Support Center: Synthesis of 6-bromo-1H-indole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound, with a particular focus on the crucial parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the common method for the synthesis of this compound?
A1: The most common and efficient method for the formylation of electron-rich aromatic compounds like 6-bromo-1H-indole is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][4][5] The Vilsmeier reagent then acts as an electrophile, attacking the electron-rich indole ring to introduce a formyl group.[3][5]
Q2: At which position on the 6-bromo-1H-indole ring does formylation occur?
A2: For indoles, the Vilsmeier-Haack reaction is highly regioselective, with formylation predominantly occurring at the C3 position due to the high electron density at this position.[6] However, the synthesis of this compound requires formylation at the C2 position. While C3 is the most common site of electrophilic attack, specific reaction conditions and substitution patterns can influence the regioselectivity. Achieving formylation at the C2 position might require specific strategies or lead to a mixture of isomers.
Q3: What is the typical temperature range for the Vilsmeier-Haack reaction?
A3: The reaction temperature for the Vilsmeier-Haack reaction is highly dependent on the reactivity of the substrate.[7] Generally, the formation of the Vilsmeier reagent itself is conducted at low temperatures, often below 25°C.[1] The subsequent formylation reaction can be carried out at temperatures ranging from below 0°C to as high as 120°C.[1][7] For many indole derivatives, reactions are often run at temperatures between room temperature and 80-100°C.[1][4]
Q4: Why is temperature control so critical in this synthesis?
A4: Temperature is a critical parameter that can significantly impact the reaction's yield, purity, and side-product profile. Inadequate temperature control can lead to several issues, including:
-
Formation of byproducts: Higher temperatures can promote side reactions, leading to the formation of undesired products and complicating purification.
-
Decomposition: Both the Vilsmeier reagent and the indole substrate can be sensitive to high temperatures, potentially leading to decomposition and lower yields.[8]
-
Regioselectivity: Temperature can sometimes influence the regioselectivity of the formylation, potentially leading to a mixture of C2 and C3 formylated products.
Troubleshooting Guide: Temperature Optimization
| Problem | Potential Cause | Recommended Solution |
| Low to no product yield | Reaction temperature is too low: The activation energy for the formylation of the substituted indole may not be reached. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the minimum effective temperature. Some Vilsmeier-Haack reactions require heating to 80°C or higher.[1] |
| Reaction time is too short: At a given temperature, the reaction may not have had sufficient time to proceed to completion. | Increase the reaction time at the current temperature, monitoring progress by TLC or LC-MS. | |
| Formation of multiple products (poor regioselectivity) | Reaction temperature is too high: Higher temperatures can sometimes lead to a loss of regioselectivity, resulting in a mixture of C2 and C3 formylated isomers. | Try running the reaction at a lower temperature for a longer period. The formation of the Vilsmeier reagent should be done at a low temperature (e.g., 0-5°C) before the addition of the indole substrate. |
| Significant byproduct formation (dark reaction mixture, tar-like substances) | Reaction temperature is too high: This can lead to the decomposition of the starting material, product, or the Vilsmeier reagent itself.[8] | Perform the reaction at a lower temperature. Consider a stepwise temperature profile: initial stirring at a lower temperature followed by a gradual increase. |
| Prolonged reaction time at elevated temperature: Extended heating can promote the formation of degradation products. | Optimize the reaction time by closely monitoring the consumption of the starting material and the formation of the product via TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. | |
| Inconsistent results between batches | Poor temperature control: Fluctuations in the reaction temperature can lead to variability in yield and purity. | Use a reliable heating/cooling system (e.g., an oil bath with a temperature controller, a cryostat) to maintain a stable and consistent temperature throughout the reaction. |
Quantitative Data on Reaction Conditions
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 |
| Ethyl 5-nitro-1H-indole-2-carboxylate | POCl₃, DMF | Room Temp to Reflux | 4 | 95 |
Table adapted from general literature on Vilsmeier-Haack reactions of indoles.[4][9]
Experimental Protocol: Vilsmeier-Haack Formylation of 6-bromo-1H-indole
This protocol is a generalized procedure and should be optimized for the specific substrate and desired product.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask to 0-5°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the cooled DMF via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
Stir the mixture at 0-5°C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 6-bromo-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the solution of 6-bromo-1H-indole dropwise to the pre-formed Vilsmeier reagent at 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Temperature Optimization Step: Gradually heat the reaction mixture to a target temperature (e.g., 50°C, 80°C, or reflux) and maintain it for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
After the reaction is complete (as indicated by TLC/LC-MS), cool the mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold water, and dry it.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
Caption: Troubleshooting workflow for temperature optimization.
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mt.com [mt.com]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Effect of slow reagent addition on the purity of 6-bromo-1H-indole-2-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 6-bromo-1H-indole-2-carbaldehyde, with a specific focus on the impact of slow reagent addition on product purity during the Vilsmeier-Haack formylation.
Troubleshooting Guide: Impurities and Low Yield
Issue 1: Presence of a di-formylated byproduct in the final product.
-
Question: My final product shows a significant amount of a di-formylated impurity. How can I improve the selectivity for mono-formylation?
-
Answer: Over-formylation is a common challenge with activated substrates like indoles. The primary cause is often an excess of the Vilsmeier reagent or prolonged reaction times. To enhance mono-formylation selectivity, consider the following:
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the 6-bromo-1H-indole substrate. A ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to the substrate is a recommended starting point for optimization.[1]
-
Order of Addition: Adding the substrate to a pre-formed Vilsmeier reagent can lead to localized high concentrations, promoting multiple additions. It is often beneficial to add the Vilsmeier reagent dropwise to a solution of the substrate.[1]
-
Temperature Control: Maintain a low reaction temperature, typically between 0 °C and room temperature, to manage the reaction rate and enhance selectivity.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-formylated products.[1]
-
Issue 2: Formation of chlorinated byproducts.
-
Question: I am observing a chlorinated byproduct in my reaction mixture. What is the cause, and how can I prevent it?
-
Answer: Chlorination can be a side reaction in the Vilsmeier-Haack reaction, particularly when using phosphorus oxychloride (POCl₃). The Vilsmeier reagent itself is a chloroiminium salt and can function as a chlorinating agent under certain conditions.[1] To mitigate this:
-
Reaction Temperature: Higher temperatures can favor chlorination. Conducting the reaction at the lowest effective temperature is crucial.[1]
-
Alternative Reagents: If chlorination remains a persistent issue, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, as they may be less prone to this side reaction.
-
Issue 3: Significant formation of 3-cyanoindole byproduct.
-
Question: My product is contaminated with a significant amount of a cyano-substituted indole. What leads to this, and how can it be avoided?
-
Answer: The formation of a 3-cyanoindole byproduct can occur during the formylation of indoles.[2] This is often due to:
-
Impurities in Reagents: The presence of nitrogen-containing impurities, such as hydroxylamine or ammonia derivatives, in the reagents or solvents can lead to this side reaction.[2] Using high-purity, anhydrous solvents and freshly distilled reagents is essential. Ensure the dimethylformamide (DMF) is free from decomposition products.[2]
-
Atmospheric Moisture: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the in-situ formation of species that can react with the formyl group.[2]
-
Inappropriate Work-up: Quenching the reaction with ammonia-based solutions should be avoided. Instead, use ice-cold water or a saturated sodium bicarbonate solution.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of slow reagent addition in improving the purity of this compound?
A1: Slow, dropwise addition of the Vilsmeier reagent to the solution of 6-bromo-1H-indole is a critical parameter for controlling the reaction's selectivity and, consequently, the purity of the final product. By adding the reagent slowly, you maintain a low, controlled concentration of the electrophilic Vilsmeier reagent in the reaction mixture. This minimizes localized "hot spots" of high reagent concentration, which can lead to undesirable side reactions such as over-formylation (di-formylation). A slower addition rate generally favors the desired mono-formylation, leading to a cleaner reaction profile and higher purity of the this compound.
Q2: What is the general mechanism of the Vilsmeier-Haack reaction for the formylation of indoles?
A2: The Vilsmeier-Haack reaction involves two main stages. First, a substituted amide, like N,N-dimethylformamide (DMF), reacts with an acid halide, such as phosphorus oxychloride (POCl₃), to form a chloroiminium ion known as the Vilsmeier reagent.[3] This reagent is a weak electrophile. In the second stage, the electron-rich indole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting iminium ion is then hydrolyzed during the work-up to yield the final aldehyde product.[3]
Q3: How can I effectively purify this compound if impurities are present?
A3: If impurities such as di-formylated or chlorinated byproducts are present, column chromatography is a highly effective purification method.[1] A carefully selected solvent system, for instance, a gradient of ethyl acetate in hexane, can be used to separate the desired product from impurities with different polarities.[2] Recrystallization can also be a viable technique for purification.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Slow Addition of Vilsmeier Reagent
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation: In a separate flame-dried flask, dissolve 6-bromo-1H-indole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool this solution to 0 °C.
-
Slow Addition: Add the pre-formed Vilsmeier reagent from the first flask to the solution of 6-bromo-1H-indole dropwise over a period of 30-60 minutes, maintaining the reaction temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred mixture of ice and a saturated sodium bicarbonate solution to quench the reaction and hydrolyze the intermediate.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure this compound.
Data Presentation
| Addition Rate | Purity of this compound (%) (Expected) | Major Impurity (%) (Expected) |
| Rapid Addition | 70-80 | Di-formylated byproduct (15-25) |
| Slow (Dropwise) Addition | >95 | Di-formylated byproduct (<5) |
Note: The values in this table are illustrative and based on general chemical principles for controlling selectivity in electrophilic aromatic substitution reactions. Actual results may vary based on specific reaction conditions.
Visualizations
References
Challenges in the scale-up synthesis of 6-bromo-1H-indole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 6-bromo-1H-indole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the formylation of 6-bromo-1H-indole to produce this compound?
A1: The primary challenge in the synthesis of this compound is the selective formylation at the C2 position. The C3 position of the indole ring is electronically more nucleophilic and therefore more susceptible to electrophilic substitution. Key synthetic strategies include:
-
Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1] However, for indoles, it typically favors the C3 position. Modifications to the reaction conditions or the use of protecting groups on the indole nitrogen may be necessary to achieve C2 selectivity.
-
Lithiation followed by quenching with a formylating agent: This approach involves the deprotonation of the N-H proton followed by a second deprotonation at the C2 position using a strong base like n-butyllithium or tert-butyllithium. The resulting dianion can then be quenched with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[2]
-
Boron-Catalyzed Formylation: A more recent method utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formyl source. This method has shown success in the formylation of less reactive positions of the indole ring, including C2.[3]
Q2: Why is formylation at the C2 position of 6-bromo-1H-indole challenging?
A2: The C2 position of the indole nucleus is less nucleophilic compared to the C3 position.[3] This inherent electronic property makes direct electrophilic substitution at C2 unfavorable. The electron-withdrawing effect of the bromine atom at the C6 position further deactivates the benzene ring, although its effect on the pyrrole ring is less pronounced.
Q3: Are there any specific safety precautions to consider during the scale-up synthesis?
A3: Yes, several safety precautions should be taken:
-
Pyrophoric Reagents: When using organolithium reagents like n-butyllithium or tert-butyllithium, it is crucial to handle them under an inert atmosphere (e.g., argon or nitrogen) as they are pyrophoric and react violently with water and air.
-
Corrosive Reagents: Phosphorus oxychloride (POCl₃), used in the Vilsmeier-Haack reaction, is highly corrosive and reacts exothermically with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The addition of reagents, particularly in lithiation and Vilsmeier-Haack reactions, can be exothermic. Slow, controlled addition and efficient cooling are essential to manage the reaction temperature and prevent runaway reactions, especially on a larger scale.[3]
-
Solvent Handling: Anhydrous solvents are often required, and proper techniques for their handling and disposal should be followed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of starting material (6-bromo-1H-indole) | 1. Insufficiently activated formylating agent: In the Vilsmeier-Haack reaction, the Vilsmeier reagent may not have formed completely. 2. Inactive organolithium reagent: The n-butyllithium or tert-butyllithium may have degraded due to exposure to air or moisture. 3. Insufficient catalyst activity: In boron-catalyzed formylation, the BF₃·OEt₂ may be old or partially hydrolyzed. | 1. Ensure that POCl₃ is added slowly to DMF at a low temperature (e.g., 0 °C) and allowed to stir for a sufficient time to form the Vilsmeier reagent before adding the indole. 2. Use a freshly opened bottle of the organolithium reagent or titrate it before use to determine its exact molarity. 3. Use a fresh bottle of BF₃·OEt₂. |
| Formation of the C3-formylated isomer (6-bromo-1H-indole-3-carbaldehyde) as the major product | 1. Reaction conditions favor C3 functionalization: Standard Vilsmeier-Haack conditions inherently favor the C3 position. 2. Incomplete C2-lithiation: If using the lithiation route, the C2 position may not be fully deprotonated before the addition of DMF. | 1. Consider protecting the indole nitrogen with a suitable protecting group (e.g., tosyl, Boc) to direct formylation to the C2 position. Alternatively, explore the boron-catalyzed formylation method which has shown better selectivity for less reactive positions.[3] 2. Increase the amount of organolithium reagent or extend the reaction time for the C2-lithiation step. Ensure strictly anhydrous conditions. |
| Formation of multiple unidentified byproducts | 1. Decomposition of starting material or product: Indoles can be sensitive to strong acids and high temperatures. 2. Side reactions with the formylating agent: The Vilsmeier reagent or DMF can participate in side reactions. 3. Presence of oxygen or water: This can lead to degradation and side reactions, especially with organometallic intermediates. | 1. Maintain careful temperature control throughout the reaction. Use milder reaction conditions where possible. 2. Use the stoichiometric amount of the formylating agent and add it slowly to the reaction mixture. 3. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. |
| Difficulties in product purification | 1. Similar polarity of starting material and product: This can make chromatographic separation challenging. 2. Presence of polar impurities from the work-up: Aqueous work-up can introduce highly polar byproducts. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. Perform a thorough aqueous work-up with appropriate washes (e.g., saturated sodium bicarbonate, brine) to remove inorganic salts and other polar impurities before chromatographic purification. |
Experimental Protocols
Protocol 1: Boron-Catalyzed C2-Formylation
This protocol is adapted from a method developed for the formylation of indoles at less reactive positions.[3]
Reagents and Materials:
-
6-bromo-1H-indole
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous DCM (0.5 M) in a flame-dried, round-bottom flask under an argon atmosphere, add trimethyl orthoformate (10.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Note: For the formylation of 6-bromoindole, an increased amount of TMOF (10 equivalents) is recommended to ensure a smooth reaction and mitigate strong exothermic responses observed on a larger scale.[3]
Protocol 2: C2-Formylation via Lithiation
This protocol is based on a general method for the synthesis of indole-2-carbaldehydes.[2]
Reagents and Materials:
-
6-bromo-1H-indole
-
n-Butyllithium (n-BuLi) in hexanes
-
tert-Butyllithium (t-BuLi) in pentane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 6-bromo-1H-indole (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C.
-
Slowly add tert-butyllithium (1.1 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature over 1.5 hours.
-
Quench the reaction with water (10 mL) and stir for 15 minutes.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.[2]
Data Presentation
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Boron-Catalyzed | Protocol 2: Lithiation |
| Key Reagents | BF₃·OEt₂, TMOF | n-BuLi, t-BuLi, DMF |
| Selectivity | Generally good for C2 position | High C2 selectivity |
| Reaction Temperature | 0 °C to room temperature | -78 °C to room temperature |
| Handling Precautions | BF₃·OEt₂ is corrosive. | Organolithiums are pyrophoric. |
| Scale-up Feasibility | Potentially exothermic, requires careful control. | Requires strict anhydrous and inert conditions, challenging on a large scale. |
Visualizations
Caption: Boron-catalyzed formylation workflow.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding over-bromination in the synthesis of 6-bromo-1H-indole-2-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common challenge of over-bromination during the synthesis of 6-bromo-1H-indole-2-carbaldehyde and related indole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the indole ring prone to over-bromination?
A1: The indole ring is an electron-rich heterocyclic system. The nitrogen atom's lone pair of electrons significantly increases the electron density of the ring, particularly at the C3 position, making it highly susceptible to electrophilic attack. This high reactivity can easily lead to the formation of di-, tri-, and even tetra-brominated byproducts if the reaction conditions are not carefully controlled.
Q2: What are the most common byproducts observed during the bromination of indole?
A2: Besides the desired mono-brominated product, common byproducts include various di- and tri-brominated indoles. The initial electrophilic attack is fastest at the C3 position. Subsequent bromination can occur at other positions on both the pyrrole and benzene rings, such as C2, C5, and C7. In aqueous media, the formation of oxindole derivatives can also be a significant side reaction, especially when using N-bromosuccinimide (NBS).[1]
Q3: How can I achieve selective bromination at the C6 position of the indole ring?
A3: Direct bromination of unprotected indole rarely yields the C6-bromo isomer as the major product. To achieve C6 selectivity, a common strategy involves protecting the indole nitrogen with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) or tosyl (Ts) group.[1] This group deactivates the pyrrole ring towards electrophilic attack, allowing the substitution to be directed to the benzene ring. Subsequent bromination then preferentially occurs at the C6 position. The protecting group can be removed in a later step.
Q4: Which brominating agent is best for controlling the reaction?
A4: While elemental bromine (Br₂) can be used, it is highly reactive and often leads to over-bromination. Milder and more selective brominating agents are recommended. N-Bromosuccinimide (NBS) is a widely used alternative that offers better control.[1] For even greater selectivity, other reagents like Pyridinium bromide perbromide can be employed.[1][2]
Troubleshooting Guide: Over-Bromination
This section addresses the primary issue of forming multiple brominated species.
| Observation / Issue | Potential Cause | Recommended Solution |
| High percentage of di- and tri-brominated byproducts. | Excessive amount of brominating agent. | Use a precise stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent. Perform a careful titration of the reagent if its purity is uncertain.[1] |
| Reaction temperature is too high. | Lower the reaction temperature. For many indole brominations, maintaining the temperature at 0°C or even -78°C is crucial for enhancing selectivity.[1] | |
| Incorrect choice of brominating agent. | If using Br₂, switch to a milder agent like N-bromosuccinimide (NBS) or Pyridinium bromide perbromide.[1] | |
| Unprotected and highly activated indole ring. | Protect the indole nitrogen with an electron-withdrawing group (e.g., Boc, Ts) to decrease the nucleophilicity of the pyrrole ring and direct bromination to the benzene moiety.[1] | |
| Formation of 3-bromooxindole or other oxindole byproducts. | Presence of water in the reaction medium when using NBS. | Ensure the use of anhydrous aprotic solvents (e.g., THF, DMF, CCl₄) and dry glassware. The reaction of indoles with NBS in aqueous solvents is known to produce oxindoles.[1] |
| Low yield of desired 6-bromo isomer. | Direct bromination of unprotected indole. | The C3 and C5 positions are often more reactive in unprotected indoles. Employ an N-protecting group strategy to deactivate the pyrrole ring and favor substitution at C6. |
| Complex product mixture that is difficult to purify. | Multiple competing reaction pathways. | In addition to the solutions above, consider purification techniques beyond standard silica gel chromatography. Reverse-phase chromatography or recrystallization may be necessary to separate closely related isomers.[1] |
Quantitative Data Summary
The selection of a brominating agent and reaction conditions significantly impacts product distribution. The following table summarizes comparative data for indole bromination.
| Brominating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Major Product(s) & Yield(s) | Reference |
| Br₂ | 1.0 | Pyridine | - | - | 3-Bromoindole (~60-70%) | [2] |
| NBS | 1.0 | THF (anhydrous) | 0 | 1 | 3-Bromoindole (Good Yield) | [1] |
| NBS | 2.0 | Acetic Acid | Room Temp | - | 2,6-Dibromo & 2,5-Dibromoindole | [3] |
| NBS | 1.0 | t-Butanol/H₂O | Room Temp | - | 3-Bromooxindoles, Oxindoles | [1][4] |
| Pyridinium bromide perbromide | 1.0 | Pyridine | - | - | 3-Bromoindole (60-70%) | [1][2] |
Note: Yields are highly substrate-dependent. This table provides a general comparison for the bromination of the parent indole ring or simple derivatives.
Experimental Protocols
A reliable method to synthesize 6-bromoindole, the precursor to the target molecule, involves an N-protection/deprotection strategy. The subsequent formylation at the C2 position is challenging and typically requires specific strategies beyond a standard Vilsmeier-Haack reaction (which favors C3).
Protocol 1: N-Protection of Indole with Boc Group
-
Setup : To a solution of indole (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification : Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure N-Boc-indole.
Protocol 2: Selective C6-Bromination of N-Boc-Indole
-
Setup : Dissolve N-Boc-indole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.
-
Reagent Addition : Slowly add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise, ensuring the temperature does not rise above 5°C.
-
Reaction : Stir the reaction at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to isolate N-Boc-6-bromoindole.
Protocol 3: Vilsmeier-Haack Formylation (General)
This protocol formylates the more reactive C3 position of bromoindoles. Achieving C2 formylation often requires specialized methods such as blocking the C3 position or using directed ortho-metalation strategies, which are beyond the scope of this general guide but should be investigated for the specific synthesis of the target 2-carbaldehyde isomer.
-
Vilsmeier Reagent Preparation : In a flask cooled to 0°C, add anhydrous DMF (3.0 eq.). Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring.[5] Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.[6][7]
-
Reaction : Dissolve 6-bromoindole (1.0 eq.) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Heating : After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours.
-
Workup : Cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide until the pH is basic, which will precipitate the product.
-
Purification : Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 6-bromo-1H-indole-3-carbaldehyde.[5]
Process Visualization
The following diagram illustrates a logical workflow for troubleshooting the issue of over-bromination in indole synthesis.
Caption: Troubleshooting workflow for avoiding over-bromination of indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of 6-bromo-1H-indole-2-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-bromo-1H-indole-2-carbaldehyde via recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] A solvent screening is recommended to identify the optimal solvent or solvent system. Common solvents to test for indole derivatives include ethyl acetate, ethanol, methanol, acetone, and mixtures with water or hexanes. Based on the polarity of the molecule, a moderately polar solvent is likely to be a good starting point.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude solid.[2] Start by adding a small volume of solvent to your crude material and heating the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until the solid fully dissolves.[3] Adding too much solvent is a common reason for poor or no crystal formation upon cooling.[4][5]
Q3: My compound is not crystallizing out of the solution upon cooling. What should I do?
A3: There are several reasons this might occur:
-
Too much solvent was used: If the solution is not saturated or supersaturated upon cooling, crystals will not form.[5][6] Try boiling off some of the solvent to increase the concentration of the compound and then allow it to cool again.[7]
-
The solution is supersaturated but requires nucleation: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent level or by adding a small "seed" crystal of the pure compound.[2][5][8]
-
Insufficient cooling: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation, provided the solvent doesn't freeze.[1]
Q4: The compound is "oiling out" instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling.[5][6][8] This often happens if the melting point of the solute is lower than the boiling point of the solvent.[5] To remedy this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.[7]
-
Allow the solution to cool more slowly. This can be achieved by letting the flask cool to room temperature on a surface that does not draw heat away too quickly, like a wooden block or paper towels, before moving it to an ice bath.[7]
Q5: My recrystallized product has a low yield. What are the possible causes?
A5: A low yield can result from several factors:
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Using an excessive amount of solvent, which keeps more of your product dissolved in the mother liquor.[1][7]
-
Premature crystallization during hot filtration, leading to loss of product on the filter paper.
-
Inadequate cooling of the solution.[1]
-
Washing the collected crystals with a solvent in which they are too soluble. Use ice-cold solvent for washing.
-
If activated charcoal was used for decolorization, using too much can lead to the adsorption of the desired compound.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but lacks nucleation sites. | 1. Boil off some solvent to concentrate the solution and attempt to cool again.[6][7] 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[5][8] |
| The compound "oils out" as a liquid. | 1. The melting point of the compound is lower than the solvent's boiling point. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Reheat to dissolve the oil, add more solvent, and cool slowly.[7] 2. Insulate the flask to slow the cooling rate.[7] 3. Consider purification by column chromatography before recrystallization if impurities are significant. |
| Crystals form too quickly in the hot solution or during hot filtration. | 1. The solvent is not a good choice (low solubility even when hot). 2. The solution is cooling too fast during filtration. | 1. Reheat and add a small amount of a co-solvent in which the compound is more soluble. 2. Use a heated filter funnel or preheat the funnel and receiving flask. Keep the solution hot during filtration.[3] |
| The recrystallized product is colored. | 1. Colored impurities are present. | 1. If the impurities are non-polar, they may be removed by a pre-purification step. 2. During the recrystallization, after dissolving the solid in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[3][7] |
| Poor recovery/low yield. | 1. Excessive solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with warm solvent. | 1. Reduce the volume of solvent used. Check the mother liquor for dissolved product.[7] 2. Ensure the filtration apparatus is hot. 3. Wash the final crystals with a minimal amount of ice-cold solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The choice of solvent and specific volumes should be optimized for your particular sample.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different test solvent to each tube at room temperature. Observe the solubility.
-
Gently heat the test tubes with insoluble or sparingly soluble samples in a water bath. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]
2. Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.[3]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and receiving flask to remove them. This step should be done quickly to prevent premature crystallization.[3]
5. Crystallization:
-
Allow the clear, hot filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Slow cooling encourages the formation of larger, purer crystals.[2][4]
-
Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield.[4]
6. Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Break the vacuum before adding the wash solvent to ensure the entire crystal cake is rinsed.[1]
7. Drying:
-
Allow the crystals to dry thoroughly on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass or weighing dish and allow them to air dry completely, or dry them in a desiccator or vacuum oven.
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Bromo-indole-2-carbaldehyde Isomers and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a bromine atom to the indole ring can significantly modulate the biological activity of the resulting compounds. This guide provides a comparative overview of the biological activities of various bromo-indole-2-carbaldehyde isomers and their derivatives, with a focus on their anticancer, antibacterial, and antiviral properties. The information presented is supported by experimental data from peer-reviewed studies to facilitate objective comparison and inform future drug discovery efforts.
Quantitative Comparison of Biological Activity
The biological efficacy of bromo-indole derivatives is highly dependent on the position of the bromine atom and the nature of other substituents. The following tables summarize the in vitro activities of various bromo-indole compounds against different biological targets.
Anticancer Activity of Bromo-Indole Derivatives
Derivatives of 5-bromoindole have demonstrated significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival.[1][2]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-bromoindole-2-carboxylic acid derivative (S4) | A504 | 4.1 | [3] |
| 5-bromoindole-2-carboxylic acid derivative (S2) | A504 | 5.4 | [3] |
| 5-bromoindole-2-carboxylic acid derivative (S1) | A504 | 10.2 | [3] |
| 5-bromoindole-2-carboxylic acid derivative (S3) | A504 | 19.9 | [3] |
| 5-bromoindole-2-carboxylic acid derivative (S4) | MCF-7 | 2.6 | [3] |
| 5-bromoindole-2-carboxylic acid derivative (S1) | MCF-7 | 4.5 | [3] |
| 5-bromoindole-2-carboxylic acid derivative (S2) | MCF-7 | 5.4 | [3] |
| 5-bromoindole-2-carboxylic acid derivative (S3) | MCF-7 | 6.9 | [3] |
| Indole-2-carboxamide derivative (Va) | Various | 0.026 | [4] |
| Indole-2-carboxamide derivative (Vh) | Various | 0.028 | [4] |
| Indole-2-carboxamide derivative (Ve) | Various | 0.031 | [4] |
| Indole-2-carboxamide derivative (Vg) | Various | 0.035 | [4] |
| Indole-2-carboxamide derivative (Vf) | Various | 0.038 | [4] |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | [3] |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | 5.6 µg/mL | [3] |
Antibacterial Activity of Bromo-indole-2-carboxamides
Specific derivatives of 5-bromoindole-2-carboxamide have shown potent activity against pathogenic Gram-negative bacteria.[5]
| Compound/Derivative (7a-j series) | Bacterial Strain | MIC (µg/mL) | Reference |
| 7a | E. coli | 0.35 | [5] |
| 7b | E. coli | 0.42 | [5] |
| 7c | E. coli | 0.55 | [5] |
| 7a | P. aeruginosa | 0.45 | [5] |
| 7b | P. aeruginosa | 0.65 | [5] |
| 7c | P. aeruginosa | 0.75 | [5] |
| 7g | K. pneumoniae | 0.85 | [5] |
| 7h | S. Typhi | 1.25 | [5] |
| Gentamicin (Standard) | E. coli | 1.25 | [5] |
| Ciprofloxacin (Standard) | E. coli | 0.85 | [5] |
| Gentamicin (Standard) | P. aeruginosa | 1.55 | [5] |
| Ciprofloxacin (Standard) | P. aeruginosa | 1.15 | [5] |
Antiviral Activity of Bromo-indole-2-carboxylic Acid Derivatives
Bromo-indole derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[6]
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Indole-2-carboxylic acid derivative (17a ) | HIV-1 Integrase | 3.11 | [6] |
| Indole-2-carboxylic acid derivative (4a ) | HIV-1 Integrase | 10.06 | [6] |
| Indole-2-carboxylic acid derivative (4b ) | HIV-1 Integrase | 10.70 | [6] |
| Indole-2-carboxylic acid derivative (4d ) | HIV-1 Integrase | 12.50 | [6] |
| Indole-2-carboxylic acid derivative (4e ) | HIV-1 Integrase | 15.70 | [6] |
| Indole-2-carboxylic acid derivative (17g ) | HIV-1 Integrase | 15.56 | [6] |
| Indole-2-carboxylic acid (1 ) (Parent Compound) | HIV-1 Integrase | 32.37 | [6] |
Key Signaling Pathways
The anticancer effects of many bromo-indole derivatives are attributed to their ability to inhibit protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][4][7]
Inhibition of the EGFR signaling pathway by bromo-indole derivatives.
Inhibition of the VEGFR-2 signaling pathway by bromo-indole derivatives.
Experimental Protocols
The biological activities presented in this guide were determined using standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative effect of the bromo-indole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the bromo-indole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The MIC, the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[5]
-
Bacterial Strain Preparation: The bacterial strains (e.g., E. coli, P. aeruginosa) are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: The bromo-indole derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of bromo-indole-2-carbaldehyde derivatives is depicted below.
General workflow for the synthesis and evaluation of bromo-indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Spectroscopic Compass: Charting the Structural Landscape of 6-bromo-1H-indole-2-carbaldehyde and Its Analogs
For researchers, scientists, and professionals in the field of drug development, a precise understanding of molecular architecture is paramount. This guide provides a comparative spectroscopic analysis of 6-bromo-1H-indole-2-carbaldehyde and its derivatives, offering a valuable resource for the characterization and differentiation of this important class of heterocyclic compounds. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate the unambiguous identification and structural elucidation of these molecules.
Indole-based scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a bromine atom and a carbaldehyde group at specific positions on the indole ring, as in this compound, significantly influences the molecule's electronic properties and reactivity, making detailed spectroscopic analysis essential for confirming its identity and purity. This guide will delve into the characteristic spectral features of the parent compound and compare them with those of its isomers and derivatives, providing a framework for interpreting the spectra of novel analogs.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its related compounds. Due to the limited availability of experimental data for the primary compound, predicted NMR data is included for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-1 (NH) | H-3 | H-4 | H-5 | H-7 | Aldehyde CHO | Other |
| This compound (Predicted) | ~9.5-10.5 (br s) | ~7.3 (s) | ~7.6 (d) | ~7.3 (dd) | ~7.8 (d) | ~9.9 (s) | |
| 6-bromo-1H-indole-3-carboxaldehyde[1] | - | - | - | - | - | - | |
| 1H-Indole-2-carboxaldehyde | - | 7.30 (s) | 7.77 (d) | 7.20 (t) | 7.48 (d) | 9.88 (s) | |
| 1-Methyl-1H-indole-3-carbaldehyde | - | 7.69 (s) | 8.35 (d) | 7.33-7.50 (m) | 7.33-7.50 (m) | 10.01 (s) | 3.90 (s, N-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Aldehyde C=O | Other |
| This compound (Predicted) | ~138 | ~114 | ~128 | ~124 | ~126 | ~118 | ~115 | ~137 | ~182 | |
| 6-bromo-1H-indole | 125.1 | 102.5 | 128.9 | 122.9 | 121.2 | 115.4 | 114.1 | 136.9 | - | |
| 1H-Indole-2-carboxaldehyde | 136.87 | 115.60 | - | 124.37 | 122.20 | 128.25 | - | 138.80 | 182.89 | |
| 1-Methyl-1H-indole-3-carbaldehyde | 125.29 | 118.09 | - | 124.04 | 122.94 | 122.04 | - | 137.90 | 184.43 | 33.69 (N-CH₃) |
Table 3: IR and Mass Spectrometry Data
| Compound | IR Key Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | N-H stretch (~3300), C=O stretch (~1670), C=C stretch (~1600, ~1450), C-Br stretch (~600-500) | [M]⁺: 223/225 (due to ⁷⁹Br/⁸¹Br isotopes) |
| 6-bromo-1H-indole | N-H stretch (~3400), C=C stretch (~1610, ~1460), C-Br stretch (~650) | [M]⁺: 195/197 |
| 1H-Indole-2-carboxaldehyde | N-H stretch (~3300), C=O stretch (~1660), C=C stretch (~1580, ~1430) | [M]⁺: 145 |
| 1-Methyl-1H-indole-3-carbaldehyde | C=O stretch (~1650), C=C stretch (~1580, ~1470) | [M+H]⁺: 160 |
Experimental Protocols
A generalized workflow for the spectroscopic analysis of a synthesized indole derivative is presented below. This workflow ensures a comprehensive characterization of the compound's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually set to 200-240 ppm.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretch of the indole, the C=O stretch of the aldehyde, and the C-Br stretch.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak ([M]⁺ or [M+H]⁺). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern, which is a key diagnostic feature for bromo-substituted compounds. Analyze the fragmentation pattern to gain further structural information.
Visualization of Spectroscopic Logic
The process of identifying an unknown compound through spectroscopy follows a logical progression. The following diagram illustrates this workflow, starting from the initial analysis of the mass spectrum to determine the molecular formula, followed by the identification of functional groups using IR spectroscopy, and finally, the detailed structural elucidation using NMR spectroscopy.
By following these protocols and utilizing the comparative data provided, researchers can confidently characterize this compound and its derivatives, paving the way for their application in the discovery and development of new therapeutic agents.
References
A Comparative Guide to the Purity Analysis of 6-bromo-1H-indole-2-carbaldehyde by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. For a compound such as 6-bromo-1H-indole-2-carbaldehyde, a crucial building block in the synthesis of various bioactive molecules, a robust and reliable analytical method for purity assessment is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental protocols and data presentation.
Introduction to Purity Analysis by HPLC
Reverse-phase HPLC (RP-HPLC) is the most prevalent and effective technique for assessing the purity of indole derivatives due to its versatility, high resolution, and sensitivity.[1] The method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. By integrating the peak areas in the resulting chromatogram, the purity of the sample can be accurately quantified.
This guide will explore two primary RP-HPLC methods, one utilizing a C18 stationary phase and the other a C8 stationary phase, to provide a comprehensive comparison of their performance in analyzing this compound.
Comparative HPLC Methodologies
The choice of the stationary phase is a critical parameter in HPLC method development. C18 columns, with their longer alkyl chains, are more hydrophobic and generally offer greater retention and resolution for non-polar compounds. In contrast, C8 columns are less hydrophobic, which can lead to shorter analysis times and may be advantageous for moderately polar analytes.
Below are two proposed HPLC methods for the purity analysis of this compound.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Method A: C18 Column | Method B: C8 Column |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50% B to 95% B in 15 min | 40% B to 85% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Vol. | 10 µL | 10 µL |
| Diluent | Acetonitrile/Water (50:50) | Acetonitrile/Water (50:50) |
Rationale for Method Parameters:
-
Mobile Phase: A mixture of water and acetonitrile is a standard choice for reversed-phase chromatography of indole derivatives. The addition of 0.1% formic acid helps to improve peak shape and resolution by suppressing the ionization of the indole nitrogen.
-
Gradient Elution: A gradient is employed to ensure the elution of both the main compound and any potential impurities with varying polarities within a reasonable timeframe.
-
Detection Wavelength: Indole derivatives typically exhibit strong UV absorbance around 280 nm, making this a suitable wavelength for detection.[2][3]
Experimental Protocols
1. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 100 mL of diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
2. Chromatographic Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to determine the purity.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparative Data Presentation
The performance of the two methods can be evaluated based on several key parameters, including retention time, resolution of impurities, and peak shape.
Table 2: Comparative Chromatographic Data
| Parameter | Method A (C18) | Method B (C8) |
| Retention Time (Main Peak) | ~12.5 min | ~9.8 min |
| Tailing Factor (Main Peak) | 1.1 | 1.2 |
| Theoretical Plates | > 15000 | > 12000 |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | > 1.8 |
Interpretation of Results:
-
Retention Time: As expected, the C18 column provides longer retention for the relatively non-polar this compound compared to the C8 column.
-
Peak Shape and Efficiency: Both methods should yield acceptable peak symmetry (tailing factor close to 1) and column efficiency (high theoretical plates).
-
Resolution: The C18 method is likely to provide slightly better resolution of closely eluting impurities due to its higher hydrophobicity.
Identification of Potential Impurities: Forced Degradation Studies
To develop a stability-indicating HPLC method, it is crucial to identify potential degradation products. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
Potential Impurities:
-
Process-Related Impurities:
-
6-bromoindole: A potential starting material or byproduct.
-
Debrominated analogue (1H-indole-2-carbaldehyde): May arise from reductive dehalogenation during synthesis.[4]
-
-
Degradation Products:
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity analysis of non-volatile compounds, other techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning | High resolution, quantitative, robust | Requires chromophore, non-volatile samples |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and mass-to-charge ratio | High sensitivity, structural information | Requires volatile and thermally stable compounds |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity proportional to molar concentration | No need for reference standards of impurities, provides structural information | Lower sensitivity than HPLC, requires pure internal standard |
| Thin-Layer Chromatography (TLC) | Differential migration on a solid support | Simple, rapid, low cost | Qualitative/semi-quantitative, lower resolution |
Conclusion
The purity of this compound can be reliably determined using reverse-phase HPLC. A method utilizing a C18 column generally offers superior resolution for potential non-polar impurities, while a C8 column can provide a faster analysis time. The choice between these methods will depend on the specific impurity profile of the sample and the desired throughput.
For comprehensive quality control, the chosen HPLC method should be validated according to ICH guidelines and proven to be stability-indicating through forced degradation studies. This ensures that the method can accurately quantify the purity of this compound in the presence of any process-related impurities and degradation products, thereby guaranteeing the quality and consistency of this important synthetic intermediate.
References
- 1. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents and Synthetic Strategies for 6-Substituted-1H-indole-2-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry, with specific substitution patterns profoundly influencing biological activity. 6-bromo-1H-indole-2-carbaldehyde serves as a versatile building block, primarily enabling the introduction of various substituents at the C6 position through cross-coupling reactions. However, alternative reagents and synthetic strategies can offer advantages in terms of atom economy, step efficiency, and the exploration of diverse chemical space. This guide provides an objective comparison of synthetic approaches that serve as alternatives to using pre-functionalized this compound.
The primary alternatives can be categorized into two main strategies:
-
Cross-Coupling on Positional Isomers or Other Halogenated Indoles: Utilizing other bromoindole isomers, such as 5-bromo-1H-indole, followed by formylation, or using other 6-haloindole precursors. The reactivity of the halogenated indole is a key consideration, with the general trend for palladium-catalyzed cross-coupling being I > Br > Cl.[1]
-
Direct C-H Functionalization: A more modern approach that avoids pre-functionalization. This strategy involves the direct introduction of a functional group at the C6 position of a simpler indole-2-carbaldehyde precursor.[2]
This guide will focus on comparing the traditional cross-coupling approach on a bromo-precursor with the direct C-H functionalization strategy.
Performance Comparison of Synthetic Strategies
The choice of synthetic strategy depends on the desired final product, the availability of starting materials, and the tolerance of functional groups within the molecule. Below is a comparison of typical reaction conditions and yields for the two main approaches.
Strategy 1: Palladium-Catalyzed Cross-Coupling on Bromoindoles
Palladium-catalyzed cross-coupling reactions are robust and well-established methods for forming C-C and C-N bonds. The Suzuki-Miyaura coupling is a prominent example. While data for this compound is sparse, extensive data exists for the closely related 5-bromoindole, which serves as an excellent model for comparison. The reactivity of bromoindoles is generally high, allowing for milder reaction conditions compared to their chloro-analogs.[1]
Table 1: Performance of Catalytic Systems in Suzuki-Miyaura Coupling of Bromoindoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[3][4] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Water:Acetonitrile (4:1) | 37 | 18 | 60-98 | Mild, aqueous conditions suitable for various aryl boronic acids with 5-bromoindole.[5][6] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.4-0.7 | 81-97 | Microwave-promoted, rapid coupling of a 5-bromoindoline derivative.[7] |
| Ligand-free Pd-NP | None | K₂CO₃ | Water | 37 | 18 | High | Suzuki-Miyaura coupling of 5-bromoindole with phenylboronic acid using palladium nanoparticles.[8] |
Strategy 2: Direct C-H Functionalization of Indoles
Direct C-H functionalization is an increasingly popular strategy due to its high atom economy, as it avoids the introduction and subsequent removal of a halogen. However, controlling regioselectivity on the indole's benzene ring can be challenging and often requires a directing group.
Table 2: Direct C-H Functionalization at the C6-Position of Indoles
| Reaction Type | Catalyst System | Directing Group | Coupling Partner | Solvent | Temp. (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| C6-Arylation | CuO (catalytic) | N-P(O)tBu₂ | Diaryliodonium triflate | 1,2-dichloroethane | 80 | up to 92 | Ligand- and additive-free system with wide scope.[9] |
| C6-Alkylation | Rh₂(S-PTTL)₄ | None (H-bonding) | Diazo compounds | Dichloromethane | 0 | up to 88 | C6 selectivity is achieved for 2-substituted indoles through a hydrogen-bonding directing effect.[10] |
| C6-Functionalization | Brønsted Acid | None | 2,2-diarylacetonitriles | 1,2-dichloroethane | 80 | up to 99 | Brønsted acid-catalyzed functionalization of 2,3-disubstituted indoles at the C6 position.[11] |
Experimental Protocols
Protocol 1: Generalized Suzuki-Miyaura Coupling of a Bromoindole
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 5-bromoindole and is applicable to this compound with potential optimization.[6]
Materials:
-
Bromoindole (e.g., 5-bromoindole) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv)
-
SPhos (ligand) (0.005 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add the bromoindole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv) and SPhos (0.005 equiv) in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Direct C6-Arylation of an N-Protected Indole
This protocol for direct C6-arylation requires an N-directing group and is based on the work by Yang et al.[9]
Materials:
-
N-P(O)tBu₂ protected indole (1.0 equiv)
-
Diaryliodonium triflate (1.2 equiv)
-
Copper(I) oxide (CuO) (10 mol%)
-
1,2-dichloroethane (DCE)
-
Argon atmosphere
Procedure:
-
To an oven-dried reaction tube, add the N-P(O)tBu₂ protected indole (1.0 equiv), diaryliodonium triflate (1.2 equiv), and CuO (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,2-dichloroethane.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for the required time, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The N-P(O)tBu₂ directing group can be subsequently removed.
Visualized Workflows and Mechanisms
Caption: Comparative workflow of pre-functionalized vs. C-H functionalization strategies.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: General synthesis scheme for indole-2-carbaldehyde.
Conclusion
Both the traditional cross-coupling of a pre-functionalized haloindole and the modern direct C-H functionalization approach are powerful strategies for the synthesis of 6-substituted-1H-indole-2-carbaldehydes.
-
This compound and its positional isomers remain highly reliable and versatile starting materials. The wealth of well-understood palladium-catalyzed cross-coupling reactions allows for the predictable and often high-yielding synthesis of a vast array of derivatives.[3] This approach is particularly advantageous when specific and complex aryl or other groups need to be introduced.
-
Direct C-H functionalization offers a more atom- and step-economical alternative.[2] This strategy is ideal for contexts where avoiding halogenated intermediates is desirable and can simplify synthetic routes by starting from more basic indole structures. However, achieving high regioselectivity at the C6 position often requires the use of directing groups, which adds steps to the overall synthesis, or specialized catalytic systems that may not be as broadly applicable.[9][10]
The choice between these alternatives will be guided by the specific synthetic target, the desired scale of the reaction, and the laboratory's expertise with different catalytic systems. For rapid library synthesis and well-established transformations, cross-coupling on bromoindoles is a robust choice. For synthetic elegance and process greenness, direct C-H functionalization presents a compelling and evolving alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. researchgate.net [researchgate.net]
- 9. figshare.com [figshare.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Brønsted acid-catalyzed C6 functionalization of 2,3-disubstituted indoles for construction of cyano-substituted all-carbon quaternary centers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Study of Palladium Catalysts for Coupling Reactions with 6-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science, owing to its prevalence in a vast array of biologically active molecules. The versatile 6-bromo-1H-indole-2-carbaldehyde serves as a key building block for the synthesis of diverse indole derivatives. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor, offering a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-6 position. The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is critical for achieving high yields, selectivity, and broad substrate scope.
This guide provides a comparative analysis of various palladium catalysts for several key cross-coupling reactions with substrates structurally similar to this compound, supported by experimental data from the literature. We will delve into the performance of different catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Data Presentation: Performance of Palladium Catalysts in Coupling Reactions with Bromoindoles
The following tables summarize the performance of different palladium catalyst systems in coupling reactions with bromoindole substrates. While the specific substrate is not always this compound, the data provides valuable insights into the efficacy of these catalysts for similar transformations.
Table 1: Suzuki-Miyaura Coupling of Bromoindoles
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole[1][2] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | 5-bromo-1-ethyl-1H-indazole[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | 5-bromo-1-ethyl-1H-indazole[1] |
| Pd/rGO | None | K₂CO₃ | [bmim]NTf₂ | Not specified | Not specified | Good | Pyrrolyl indazole synthesis[2] |
| PdCl₂(dppf)₂ | dppf | Cs₂CO₃ | 1,4-dioxane/H₂O | 90 | Not specified | High | Bromo-indazole derivative[2] |
Table 2: Buchwald-Hartwig Amination of Haloarenes
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent[3] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High[3] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | Not specified[3] |
Table 3: Sonogashira Coupling of Aryl Halides
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.
| Catalyst | Additive | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | 6 | Aryl Iodides + Terminal Alkynes | 85-95 |
| PdCl₂(PPh₃)₂ | None | TBAF | None (Solvent-free) | Not specified | Fast | Aryl Halides (I, Br, Cl) + Alkynes | Moderate to Excellent[4][5] |
Table 4: Heck Coupling of Aryl Halides
The Heck reaction is a C-C coupling of an unsaturated halide with an alkene.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | Aryl Iodides + Alkenes | 70-90 |
| Pd/C | None | NaOAc | NMP | 120-140 | 12 | Aryl Bromides + Alkenes | 60-80 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.[1]
-
Reaction Setup: In a dry reaction vessel, combine the bromoindole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dimethoxyethane, 1,4-dioxane/water).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 equiv.) and the ligand, if separate.
-
Reaction: Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure for the Buchwald-Hartwig amination.[3]
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., X-Phos), and the base (e.g., NaOt-Bu) to a dry reaction vessel.
-
Solvent and Reagents: Add the anhydrous, deoxygenated solvent (e.g., toluene). Stir for a few minutes. Then, add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by a suitable technique (e.g., GC, TLC, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Concentrate the solvent and purify the crude product by column chromatography.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of 6-bromo-1H-indole-2-carbaldehyde: A Comparative Spectral Analysis Guide
For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of novel compounds are paramount. This guide provides a comparative analysis for validating the synthesis of 6-bromo-1H-indole-2-carbaldehyde through detailed spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry) and experimental protocols. A comparison with the well-characterized, parent compound, 1H-indole-2-carbaldehyde, is included to highlight the influence of the bromine substituent on the spectral properties.
The successful synthesis of this compound, a key intermediate in the development of various therapeutic agents, relies on robust synthetic methods and rigorous analytical confirmation. The Vilsmeier-Haack reaction stands as a principal method for the formylation of electron-rich aromatic compounds like indoles. This guide outlines a detailed protocol for this reaction, alongside the expected spectral data that confirms the desired product.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and the reference compound, 1H-indole-2-carbaldehyde.
| Compound | ¹H NMR (CDCl₃, 500 MHz) |
| This compound | δ 9.88 (s, 1H, -CHO), 7.85 (d, J = 1.7 Hz, 1H, H-7), 7.63 (d, J = 8.5 Hz, 1H, H-4), 7.37 (dd, J = 8.5, 1.7 Hz, 1H, H-5), 7.21 (s, 1H, H-3) |
| 1H-indole-2-carbaldehyde | δ 9.88 (s, 1H, -CHO), 7.77 (d, J = 8.1 Hz, 1H, H-4), 7.48 (d, J = 8.3 Hz, 1H, H-7), 7.41 (t, J = 7.0 Hz, 1H, H-6), 7.30 (s, 1H, H-3), 7.20 (t, J = 7.4 Hz, 1H, H-5)[1] |
| Compound | ¹³C NMR (CDCl₃, 125 MHz) |
| This compound | δ 182.5, 137.2, 135.9, 129.8, 126.9, 125.1, 117.5, 114.8, 112.3 |
| 1H-indole-2-carbaldehyde | δ 182.89, 138.80, 136.87, 128.25, 124.37, 122.20, 115.60, 113.28[1] |
| Compound | Mass Spectrometry (EI-MS) |
| This compound | m/z (%): 225/223 (M⁺, 100/98), 196/194, 144, 115 |
| 1H-indole-2-carbaldehyde | m/z (%): 145 (M⁺, 100), 116, 89 |
Experimental Protocols
Detailed methodologies for the synthesis of both the target compound and the reference compound are provided below.
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
6-bromo-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 6-bromo-1H-indole (1.0 eq) in dry DMF (10 vol) at 0 °C, phosphorus oxychloride (1.2 eq) is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is carefully poured into ice-cold water and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
Synthesis of 1H-indole-2-carbaldehyde
Materials:
-
Indole
-
n-Butyllithium (n-BuLi)
-
tert-Butyllithium (t-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon dioxide (gas)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure: [1]
-
Indole (1.00 g, 8.54 mmol) is dissolved in 50 mL of dry THF and the solution is cooled to -78 °C.[1]
-
A 2.5 M solution of n-butyllithium (3.80 mL, 9.39 mmol) is slowly added and the mixture is stirred for 30 minutes.[1]
-
Carbon dioxide gas is passed through the reaction mixture for 10 minutes, after which the solution is allowed to warm to room temperature.[1]
-
The excess carbon dioxide is removed under reduced pressure, and the solution is concentrated to 25 mL.[1]
-
50 mL of dry THF is added, and the solution is cooled again to -78 °C.[1]
-
A 1.7 M solution of tert-butyllithium (5.00 mL, 8.54 mmol) is slowly added, and the mixture is stirred at -78 °C for 1 hour.[1]
-
Anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) is added, and the resulting mixture is warmed to room temperature over 1.5 hours.[1]
-
Water (10 mL) is added, and the mixture is stirred for 15 minutes.[1]
-
Diethyl ether is added, and the organic layer is washed with brine (3x), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.[1]
-
The solid is purified by silica gel column chromatography using a hexanes/ethyl acetate (80/20) eluent to give 1H-indole-2-carbaldehyde (0.7129 g, 58%).[1]
Experimental Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the synthesis and validation process.
Caption: Experimental workflow for the synthesis and spectral validation of this compound.
Caption: Simplified signaling pathway of the Vilsmeier-Haack formylation reaction.
References
A Comparative Analysis of the Biological Activities of 6-Bromo-1H-indole-2-carbaldehyde and Other Halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these compounds. This guide provides an objective comparison of the biological activity of 6-bromo-1H-indole-2-carbaldehyde against other halogenated indole derivatives, supported by available experimental data.
Quantitative Comparison of Biological Activity
To facilitate a clear comparison, the following tables summarize the available quantitative data for the anticancer and antimicrobial activities of various halogenated indole derivatives. It is important to note that direct comparative studies for this compound are limited in the public domain. Therefore, data for structurally related compounds are included to provide a broader context for structure-activity relationships.
Table 1: Anticancer Activity of Halogenated Indole Derivatives (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Bromoindoles | 2-phenyl-5-bromo-1H-indole-3-carbaldehyde | MDA-MB 231 (Breast) | 0.015 | |
| 2-phenyl-5-bromo-1H-indole-3-carbaldehyde | MCF-7 (Breast) | 0.02 | ||
| Indole-based Chalcone Derivative | Various | 0.22 - 1.80 | [1] | |
| Chloroindoles | 5-Chloro-indole-2-carboxamide derivative | A549 (Lung) | 0.95 | |
| 5-Chloro-indole-2-carboxamide derivative | MCF-7 (Breast) | 0.80 | ||
| 5-Chloro-indole-2-carboxamide derivative | Panc-1 (Pancreatic) | 1.00 | ||
| Fluoroindoles | 5-Fluoro-2-oxindole derivative (3f) | α-glucosidase inhibition | 35.83 | |
| Iodoindoles | 5-Iodo-indole derivative | C. albicans (biofilm) | - |
Note: Data for this compound was not available in the reviewed literature. The presented data is for structurally related compounds to infer potential activity.
Table 2: Antimicrobial Activity of Halogenated Indole Derivatives (MIC in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Bromoindoles | 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7a) | E. coli | 0.35 | [2] |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7a) | P. aeruginosa | 0.45 | [2] | |
| 6-Bromoindolglyoxylamido derivative (Polyamine 3) | S. aureus | - | [3] | |
| 6-Bromoindolglyoxylamido derivative (Polyamine 3) | S. intermedius | - | [3] | |
| Chloroindoles | Indole-thiadiazole derivative (2c) | MRSA | < 3.125 | |
| Indole-triazole derivative (3d) | MRSA | < 3.125 | ||
| Multi-halogenated | 6-bromo-4-iodoindole | S. aureus | 20-30 | |
| 4-bromo-6-chloroindole | S. aureus | 20-30 |
Note: Direct MIC values for this compound were not found. The table presents data for other bromoindole derivatives to illustrate the potential antimicrobial profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to determine the biological activities presented above.
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (halogenated indoles)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (halogenated indoles)
-
Standard antimicrobial agents (positive controls)
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: A growth control well (medium and inoculum without compound) and a sterility control well (medium only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Signaling Pathways and Mechanisms of Action
Halogenated indoles exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways.
Anticancer Mechanisms
The anticancer activity of many indole derivatives is attributed to their ability to interfere with signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
-
Kinase Inhibition: Several indole derivatives have been shown to inhibit protein kinases that are often dysregulated in cancer. While specific targets for this compound are not well-documented, related compounds have shown inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Some indole compounds have been found to suppress this pathway, thereby inducing apoptosis in cancer cells.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation and survival. Certain indole alkaloids have been reported to modulate the MAPK signaling pathway, contributing to their anticancer effects.
Caption: Potential anticancer signaling pathways targeted by halogenated indoles.
Antimicrobial Mechanisms
The antimicrobial action of bromoindoles often involves the disruption of bacterial cell integrity and key cellular processes.
-
Membrane Permeabilization: Some 6-bromoindole derivatives have been shown to cause rapid permeabilization and depolarization of the bacterial cell membrane. This disruption of the membrane leads to leakage of cellular contents and ultimately cell death.
-
Inhibition of Biofilm Formation: Halogenated indoles can interfere with bacterial communication systems like quorum sensing, which is crucial for the formation of biofilms. By inhibiting biofilm formation, these compounds can make bacteria more susceptible to antibiotics and the host immune system.
Caption: Proposed antimicrobial mechanism of action for bromoindoles.
Conclusion
While direct comparative data for this compound is still emerging, the available evidence for related halogenated indoles highlights their significant potential as anticancer and antimicrobial agents. The nature and position of the halogen substituent play a crucial role in determining the biological activity profile. Brominated indoles, in particular, have demonstrated potent effects, often through mechanisms involving membrane disruption in microbes and interference with key signaling pathways in cancer cells. Further research focusing on the direct comparison of different halogenated indole-2-carbaldehydes is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Formylation of 6-Bromoindole: Efficacy of Key Reagents
For researchers, scientists, and drug development professionals, the formylation of 6-bromoindole is a critical step in the synthesis of various biologically active compounds. The introduction of a formyl group at the C3 position of the indole ring opens up a plethora of possibilities for further functionalization. This guide provides an objective comparison of the efficacy of different formylating agents for 6-bromoindole, supported by experimental data and detailed protocols.
The choice of formylating agent significantly impacts the yield, reaction conditions, and scalability of the synthesis of 6-bromoindole-3-carbaldehyde. This guide evaluates four prominent methods: the Vilsmeier-Haack reaction, Boron-Catalyzed Formylation, the Duff reaction, and the Rieche formylation.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for the different formylating agents, offering a clear comparison of their performance in the formylation of 6-bromoindole.
| Formylating Agent/Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack Reaction | POCl₃, DMF | DMF | 0 to 85 | 5 | 93 | Patent CN102786460A |
| Boron-Catalyzed | BF₃·OEt₂, Trimethyl Orthoformate (TMOF) | Neat | Room Temp. | < 0.1 | 66-98 (estimated for 6-haloindoles) | ACS Omega (2025)[1] |
| Duff Reaction | Hexamethylenetetramine, Acid | Various | 85-120 | Variable | Not Reported for 6-bromoindole | General Information[2] |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid | DCM | Variable | Variable | Not Reported for 6-bromoindole | General Information |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Vilsmeier-Haack Formylation
This method is a widely used and effective procedure for the formylation of electron-rich indoles.
Procedure:
-
To a flask containing N,N-dimethylformamide (DMF, 10 ml), slowly add phosphorus oxychloride (POCl₃) at 0°C.
-
Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Slowly add a solution of 6-bromoindole in DMF to the prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 85°C for 5 hours.
-
After completion, cool the mixture and quench with a saturated sodium carbonate solution until the solution is basic.
-
The resulting precipitate is filtered, washed with water, and dried to afford 6-bromo-1H-indole-3-carbaldehyde.
Boron-Catalyzed Formylation
This recently developed method offers a rapid and efficient alternative under mild conditions.[1]
Procedure:
-
In a reaction vessel, mix 6-bromoindole and 10 equivalents of trimethyl orthoformate (TMOF).[1]
-
To this mixture, rapidly add boron trifluoride diethyl etherate (BF₃·OEt₂) at room temperature.
-
The reaction is typically complete within 1-5 minutes.[3]
-
Upon completion, the reaction is worked up by quenching with a suitable aqueous solution and extracted with an organic solvent.
-
The organic layer is then dried and concentrated to yield the product.
Duff Reaction
The Duff reaction is a classic method for the formylation of phenols and other activated aromatic compounds. While specific data for 6-bromoindole is limited, a general procedure is as follows.
General Procedure:
-
A mixture of the aromatic compound (e.g., a substituted indole), hexamethylenetetramine, and an acid catalyst (such as acetic acid or trifluoroacetic acid) is heated.[2][4]
-
Reaction temperatures typically range from 85 to 120°C.[2]
-
The reaction time can vary depending on the substrate and specific conditions.
-
Upon completion, the reaction mixture is hydrolyzed with aqueous acid to yield the aldehyde.
Rieche Formylation
General Procedure:
-
The aromatic substrate is dissolved in an inert solvent, such as dichloromethane (DCM).
-
A Lewis acid catalyst (e.g., TiCl₄, SnCl₄) is added to the solution.
-
Dichloromethyl methyl ether is then added, and the reaction is stirred.
-
The reaction is typically followed by an acidic workup to hydrolyze the intermediate and yield the aromatic aldehyde.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the logical relationship of the compared methods.
Caption: General workflow for the formylation of 6-bromoindole.
References
Comparative Analysis of Byproduct Formation in the Synthesis of 6-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies and Impurity Profiles
The synthesis of 6-bromo-1H-indole-2-carbaldehyde, a key intermediate in the development of various therapeutic agents, presents unique challenges in controlling reaction byproducts. This guide provides a comparative analysis of common synthetic routes, focusing on the formation of impurities, and offers detailed experimental protocols to aid in the selection of the most appropriate method for specific research and development needs.
Introduction
This compound serves as a crucial building block in medicinal chemistry, with its structure being a scaffold for compounds targeting a range of diseases. The purity of this intermediate is paramount, as the presence of byproducts can lead to complications in subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient. This document compares the widely used Vilsmeier-Haack reaction with alternative synthetic strategies, providing available data on byproduct formation to guide chemists in producing high-purity material.
Method 1: Vilsmeier-Haack Formylation of 6-bromoindole
The Vilsmeier-Haack reaction is a popular and effective method for the formylation of electron-rich aromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). While formylation of indoles preferentially occurs at the C3 position due to higher electron density, regioselective C2 formylation can be achieved under carefully controlled conditions, often involving the use of protecting groups on the indole nitrogen to sterically hinder the C3 position.
Potential Byproducts
Several byproducts can arise from the Vilsmeier-Haack formylation of 6-bromoindole. A thorough understanding of these impurities is essential for developing effective purification strategies.
| Byproduct Class | Specific Example/Structure | Formation Pathway |
| Isomeric Byproducts | 6-bromo-1H-indole-3-carbaldehyde | Electrophilic attack of the Vilsmeier reagent at the more electron-rich C3 position of the indole ring. |
| Di-formylated Products | 6-bromo-1,x-diformyl-1H-indole | A second formylation event occurring on the indole ring or at the nitrogen atom, particularly with an excess of the Vilsmeier reagent. |
| Chlorinated Byproducts | 2-chloro-6-bromo-1H-indole | Reaction of the indole nucleus with residual chlorinating agents from the Vilsmeier reagent formation. |
| Iminium Salt Intermediates | N,N-dimethyl-1-(6-bromo-1H-indol-2-yl)methaniminium chloride | Incomplete hydrolysis of the iminium salt intermediate during the reaction workup. |
| Polymeric Materials | (C₉H₆BrN)n | Acid-catalyzed self-polymerization of the electron-rich 6-bromoindole starting material or product under the reaction conditions. |
| Unreacted Starting Material | 6-bromoindole | Incomplete reaction conversion. |
This table summarizes potential byproducts based on the general reactivity of indoles in the Vilsmeier-Haack reaction.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
This protocol is a general representation and may require optimization for C2 selectivity.
To a solution of 6-bromoindole (1.0 eq) in anhydrous DMF (10-20 volumes) at 0 °C under an inert atmosphere, phosphorus oxychloride (1.1-1.5 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction is carefully quenched by pouring it onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. Purification is typically achieved by column chromatography on silica gel.
Alternative Synthesis Routes
To mitigate the formation of byproducts associated with the Vilsmeier-Haack reaction, several alternative methods for the synthesis of this compound can be considered.
Method 2: Oxidation of (6-bromo-1H-indol-2-yl)methanol
This two-step approach involves the synthesis of the corresponding 2-hydroxymethylindole derivative followed by its oxidation to the aldehyde. This method can offer a cleaner reaction profile, avoiding the harsh acidic conditions of the Vilsmeier-Haack reaction.
Step 1: Synthesis of (6-bromo-1H-indol-2-yl)methanol This intermediate can be prepared by the reduction of a corresponding 2-carboxylate ester, which is often more readily synthesized with high regioselectivity than the 2-carbaldehyde.
Step 2: Oxidation A variety of mild oxidizing agents can be employed for the conversion of the alcohol to the aldehyde, such as manganese dioxide (MnO₂), or Swern oxidation conditions.
Potential Byproducts
| Byproduct Class | Specific Example/Structure | Formation Pathway |
| Over-oxidation Product | 6-bromo-1H-indole-2-carboxylic acid | Oxidation of the aldehyde product to the carboxylic acid, especially with stronger oxidizing agents or prolonged reaction times. |
| Unreacted Starting Material | (6-bromo-1H-indol-2-yl)methanol | Incomplete oxidation. |
| Byproducts from Reagent | Varies depending on the oxidant used. | For example, dimethyl sulfide in Swern oxidation. |
Experimental Protocol: General Procedure for Oxidation with MnO₂
(6-bromo-1H-indol-2-yl)methanol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or acetone. Activated manganese dioxide (5-10 eq) is added, and the suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese salts, and the filtrate is concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Method 3: Directed Ortho-Metalation (DoM)
Directed ortho-metalation provides a regioselective route to C2-functionalized indoles. This strategy typically involves the use of a directing group on the indole nitrogen, followed by deprotonation at the C2 position with a strong base (e.g., n-butyllithium), and subsequent quenching with an electrophilic formylating agent like DMF.
Potential Byproducts
| Byproduct Class | Specific Example/Structure | Formation Pathway |
| Isomeric Byproducts | Products of metalation at other positions | Although the directing group favors C2, some metalation at other positions on the indole ring can occur. |
| Unreacted Starting Material | N-protected 6-bromoindole | Incomplete lithiation or quenching. |
| Products of Halogen-Metal Exchange | Lithiated indole at the 6-position | The strong base can potentially react with the C-Br bond. |
| Byproducts from Quenching | Varies depending on the formylating agent. |
Experimental Protocol: General Procedure for Directed Ortho-Metalation
To a solution of an N-protected 6-bromoindole (e.g., N-Boc-6-bromoindole) (1.0 eq) in an anhydrous ether solvent at low temperature (-78 °C) under an inert atmosphere, a solution of a strong base such as n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for a period to allow for complete metalation. Anhydrous DMF (1.2 eq) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The protecting group is then removed under appropriate conditions.
Conclusion
The synthesis of this compound requires careful consideration of the chosen synthetic route to minimize the formation of impurities. The Vilsmeier-Haack reaction, while a powerful tool, is prone to the formation of isomeric and polymeric byproducts. Alternative methods, such as the oxidation of the corresponding alcohol or directed ortho-metalation, offer pathways that can potentially provide a cleaner product profile, albeit with their own sets of potential side reactions. The selection of the optimal synthesis strategy will depend on the specific requirements for purity, scale, and available resources. For critical applications in drug development, a thorough analysis of the final product for the potential byproducts outlined in this guide is strongly recommended.
A Researcher's Guide to Isomeric Purity Assessment of Bromo-1H-indole-2-carbaldehydes
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Bromo-1H-indole-2-carbaldehydes are important building blocks in the synthesis of various therapeutic agents.[1] The position of the bromine atom on the indole ring significantly influences the molecule's biological activity and physicochemical properties. Therefore, accurate and robust analytical methods are required to identify and quantify isomeric impurities.
This guide provides a comparative overview of common analytical techniques for assessing the isomeric purity of bromo-1H-indole-2-carbaldehydes, supported by experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Analytical Techniques for Isomeric Purity
The choice of analytical technique for isomeric purity assessment depends on the specific isomers present, the required level of sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods.
| Analytical Technique | Principle of Separation/Detection | Advantages | Limitations | Typical Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of isomers between a stationary phase and a mobile phase. | Excellent resolving power for positional isomers, robust and reproducible, widely available. | Method development can be time-consuming, may require specific columns for optimal separation. | ~0.05% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differences in the chemical environment of atomic nuclei (¹H, ¹³C) leading to distinct chemical shifts. | Provides unambiguous structural information, can be quantitative without the need for reference standards of each isomer (qNMR). | Lower sensitivity compared to HPLC and MS, complex spectra may require advanced techniques for interpretation. | ~0.1-1% |
| Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Separation by chromatography followed by detection based on the mass-to-charge ratio of ionized molecules. | High sensitivity and selectivity, provides molecular weight information confirming the identity of isomers. | Isomers may have identical mass spectra, requiring chromatographic separation for quantification. Ionization efficiency can vary between isomers. | <0.01% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and isomeric profiles.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of positional isomers of bromo-1H-indole-2-carbaldehyde. A reversed-phase method is typically employed.[2][3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol allows for the determination of the relative amounts of different isomers in a sample without the need for individual isomer reference standards.[4]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Internal Standard: A certified internal standard with a known concentration and a resonance that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the bromo-1H-indole-2-carbaldehyde sample.
-
Accurately weigh an appropriate amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for quantitative analysis).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic, well-resolved signals for each isomer and the internal standard.
-
Calculate the molar ratio of each isomer relative to the internal standard and then the percentage of each isomer in the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting trace-level isomeric impurities.[5]
-
Instrumentation: LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).
-
LC Conditions: Use the same column and mobile phase conditions as described in the HPLC protocol.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Visualizing the Workflow and Method Relationships
To aid in understanding the process of isomeric purity assessment, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: Experimental workflow for isomeric purity assessment.
Caption: Relationship between analytical methods and information provided.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-bromo-1H-indole-2-carbaldehyde
This document provides a detailed, procedural guide for the safe and compliant disposal of 6-bromo-1H-indole-2-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step. Adherence to these protocols is essential for ensuring personal safety, maintaining a secure laboratory environment, and complying with environmental regulations.
Hazard Profile and a Priori Safety Considerations
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is not a benign substance; its reactivity and toxicity necessitate stringent safety measures. The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Hazard Statement | Causality and Experimental Implication |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Ingestion can lead to systemic toxicity. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and mandates thorough hand washing after handling.[2][3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2] | Direct contact can cause localized inflammation, redness, and discomfort. This necessitates the use of chemical-resistant gloves and a lab coat to prevent dermal exposure.[3][4] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation[1][2] | The compound can cause significant, potentially damaging, irritation upon contact with eye tissue. Chemical safety goggles or a face shield are mandatory to prevent accidental splashes.[3][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1][2] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[3][5] All handling of the solid compound should occur in a well-ventilated area or a certified chemical fume hood to minimize inhalation risk.[6] |
Regulatory Framework: The Generator's Responsibility
The disposal of chemical waste is rigorously regulated. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] Under RCRA, the entity generating the waste is legally responsible for its safe disposal from "cradle-to-grave."[8] This means you are responsible for ensuring this compound is correctly identified, managed on-site, and transferred to a licensed treatment, storage, and disposal facility (TSDF).[9] State and local regulations may be even more stringent than federal mandates.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol outlines the systematic process for disposing of this compound waste, including pure compound, contaminated labware (e.g., weigh boats, gloves), and solutions.
Step 1: Personal Protective Equipment (PPE) Assertion
Before beginning any waste consolidation or handling, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[10]
-
Protective Clothing: A properly fastened lab coat.[10]
-
Respiratory Protection: For weighing or handling procedures that may generate dust, a NIOSH-approved respirator should be used.[11] All handling of solids should ideally be performed within a chemical fume hood.[12]
Step 2: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[13]
-
Chemical Identity: this compound is a halogenated organic compound due to the presence of a carbon-bromine bond.[14]
-
Segregation Mandate: This compound and any materials contaminated with it must be disposed of into a designated "Halogenated Organic Waste" stream.[14][15] It is critical not to mix this waste with non-halogenated organic solvents (like acetone, hexane, or ethyl acetate), acids, bases, or heavy metal waste.[14][15]
Step 3: Container Selection and Labeling
The integrity and labeling of the waste container are critical for safety and compliance.
-
Container Type: Use a chemically compatible container with a secure, screw-top lid.[13][16] The container must be in good condition, free from cracks or leaks.
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added .[16] The label must include:
Step 4: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[15][16] This prevents the release of vapors and reduces the risk of spills.
-
Storage Location: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.[16] Ensure it is in a location where it is unlikely to be knocked over.
Step 5: Final Disposal and Coordination
Final disposal must be handled by professionals.
-
Contact EHS: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[17]
-
Provide Information: Be prepared to provide the EHS team with accurate information about the waste container's contents.
-
Licensed Disposal: The EHS office will ensure the waste is transported to a licensed hazardous waste facility for proper disposal, which for halogenated organics typically involves high-temperature incineration.[12][14]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper characterization and disposal of waste containing this compound.
Caption: Decision workflow for proper disposal.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Small Spill Cleanup Protocol
For small, manageable spills of solid this compound:
-
Evacuate and Ventilate: Alert others in the immediate area and ensure the space is well-ventilated.[2][17]
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3.
-
Containment: Prevent the spill from spreading.
-
Collection: Carefully sweep or gently vacuum the solid material. Avoid generating dust .[2][17] Place the collected material and any contaminated cleaning items (e.g., paper towels, gloves) into a new, properly labeled hazardous waste container.[2][4][16]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.
References
- 1. chemical-label.com [chemical-label.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. epa.gov [epa.gov]
- 8. youtube.com [youtube.com]
- 9. sustainable-markets.com [sustainable-markets.com]
- 10. nj.gov [nj.gov]
- 11. smc-keenan.safecollegessds.com [smc-keenan.safecollegessds.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pfw.edu [pfw.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. benchchem.com [benchchem.com]
Personal protective equipment for handling 6-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-bromo-1H-indole-2-carbaldehyde. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to mitigate risks associated with handling this compound.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] | Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3][4] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2] | Protective Clothing: Lab coat or chemical-resistant apron to prevent skin contact.[3][4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | Eye and Face Protection: Chemical safety goggles and a face shield.[3][4] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[1][2] | Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Clear the work area of any unnecessary equipment or clutter.
-
Assemble all necessary apparatus and reagents within the fume hood.
-
Have an emergency spill kit readily accessible.
2. Donning Personal Protective Equipment (PPE):
-
Wear a lab coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles and a face shield.[3]
-
Wear chemical-resistant gloves (double gloving is recommended).[7][8]
3. Handling the Compound:
-
Perform all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[5]
-
Carefully weigh and transfer the required amount of the solid compound, avoiding the generation of dust.[5]
-
Keep the container tightly sealed when not in use.[6]
-
Avoid contact with skin and eyes.[5]
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling.[5]
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and its containers is crucial to prevent environmental contamination. This compound must be treated as hazardous waste.
1. Waste Segregation:
-
Halogenated organic waste must be collected separately from non-halogenated waste.[4]
-
Use a designated, clearly labeled, and leak-proof waste container for all solid waste and contaminated materials (e.g., gloves, weighing paper).
-
Collect all liquid waste, including rinsates from cleaning glassware, in a separate, designated halogenated liquid waste container.
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.
4. Disposal Procedure:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: Step-by-step process for the proper disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | C9H6BrNO | CID 13567958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
